molecular formula C9H7NO5 B8220980 2-Oxoethyl 4-nitrobenzoate

2-Oxoethyl 4-nitrobenzoate

Cat. No.: B8220980
M. Wt: 209.16 g/mol
InChI Key: RZORBQWATWVPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoethyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxoethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZORBQWATWVPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Oxoethyl 4-nitrobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

2-Oxoethyl 4-nitrobenzoate (also known as formylmethyl 4-nitrobenzoate or glycolaldehyde 4-nitrobenzoate) is a specialized bifunctional intermediate used primarily in organic synthesis as a stable, crystalline equivalent of glycolaldehyde .[1] While glycolaldehyde itself exists as a stable dimer (2,5-dihydroxy-1,4-dioxane) and is difficult to handle in monomeric form, the 4-nitrobenzoate ester masks the hydroxyl group, providing a discrete aldehyde for controlled reactivity.[1]

This guide details the physicochemical profile, validated synthetic routes, and critical applications of this compound, specifically in the construction of nitrogen-containing heterocycles and bioconjugation linkers.

Part 1: Chemical Identity & Structural Analysis[1]

The compound consists of a 4-nitrobenzoyl group esterified to a 2-oxoethyl (acetaldehyde) moiety.[1] The strong electron-withdrawing nitro group (


) at the para position of the benzene ring imparts crystallinity and UV-active properties, facilitating purification and detection.
PropertyData
IUPAC Name This compound
Synonyms Formylmethyl 4-nitrobenzoate; Glycolaldehyde 4-nitrobenzoate ester
Molecular Formula

Molecular Weight 209.16 g/mol
SMILES O=C(OCC=O)C1=CC=C(=O)C=C1
Functional Groups Aromatic Nitro, Ester, Aldehyde
Reactivity Class

-Acyloxy Aldehyde (Electrophilic)
Structural conformation

The molecule features a flexible methylene linker (


) between the rigid benzoate core and the reactive aldehyde.[1] In solution, the aldehyde carbonyl is highly electrophilic due to the inductive effect of the adjacent ester oxygen.[1]

Part 2: Physicochemical Properties & Stability[1]

Researchers must note that unlike simple aromatic esters, the aldehyde functionality in this molecule introduces instability.[1]

  • Physical State: Typically a pale yellow solid or viscous oil (depending on purity and hydration state).[1]

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, and DMSO.[1] Sparingly soluble in water.[1][2]

  • Stability Profile:

    • Hydration: The aldehyde is prone to forming a gem-diol (hydrate) in the presence of water/acid.[1][3]

    • Polymerization: Like most simple aldehydes, it can oligomerize upon prolonged storage.[1]

    • Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen) and widely used immediately after preparation.[1]

Part 3: Synthetic Routes (The "How-To")

Direct esterification of glycolaldehyde is inefficient due to dimerization.[1] The standard authoritative protocol involves the oxidation of the corresponding alcohol.[1]

Workflow Diagram: Synthesis of this compound

SynthesisWorkflow EthyleneGlycol Ethylene Glycol (Excess) Intermediate 2-Hydroxyethyl 4-nitrobenzoate (Stable Alcohol) EthyleneGlycol->Intermediate Esterification (0°C to RT, Pyridine) AcylChloride 4-Nitrobenzoyl Chloride AcylChloride->Intermediate Oxidation Oxidation Step (Dess-Martin or IBX) Intermediate->Oxidation DCM, RT Product 2-Oxoethyl 4-nitrobenzoate (Target Aldehyde) Oxidation->Product Workup & Filtration

Caption: Step-wise synthesis via the oxidation of the mono-ester intermediate.

Detailed Protocol: Oxidation Route

Step 1: Preparation of 2-Hydroxyethyl 4-nitrobenzoate

  • Dissolve Ethylene Glycol (10 equiv.) in dry DCM to ensure mono-esterification.[1]

  • Add Pyridine (1.2 equiv.) and cool to 0°C.

  • Dropwise add 4-Nitrobenzoyl chloride (1.0 equiv.) in DCM.[1]

  • Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    . Dry organic layer over 
    
    
    
    .[1][4]
  • Purification: Recrystallize from Ethanol/Hexane. This yields the stable alcohol precursor.[1]

Step 2: Oxidation to this compound Rationale: We use Dess-Martin Periodinane (DMP) or IBX rather than Jones Reagent to prevent over-oxidation to the carboxylic acid and to avoid acidic conditions that might hydrolyze the ester.[1]

  • Dissolve 2-Hydroxyethyl 4-nitrobenzoate (1.0 equiv.) in wet DCM (DMP requires trace water for mechanism) or DMSO (if using IBX).[1]

  • Add Dess-Martin Periodinane (1.1 equiv.)[1] at 0°C.[1]

  • Allow to warm to RT and stir for 1-2 hours. Monitor by TLC (Aldehyde spot will be less polar than alcohol).[1]

  • Quench: Add a 1:1 mixture of Sat.

    
     and Sat.[1] 
    
    
    
    to destroy excess oxidant.[1]
  • Extraction: Extract with DCM.

  • Isolation: Concentrate in vacuo at low temperature (<30°C). Do not heat , as the product is thermally sensitive.[1] Use immediately for the next step.

Part 4: Reactivity Profile & Applications

The 2-oxoethyl ester moiety serves as a "masked" glycolaldehyde.[1] The 4-nitrobenzoate group acts as a protecting group that can be removed later via mild hydrolysis (e.g.,


/MeOH), but often the entire unit is used to build heterocycles.
Hantzsch Thiazole/Imidazole Synthesis

The


-carbonyl reactivity allows condensation with thioamides or amidines to form thiazoles or imidazoles, respectively.[1]
Wittig Olefination

Reaction with stabilized phosphorus ylides yields


-unsaturated esters or ketones, retaining the nitrobenzoate protection on the terminal oxygen.[1]
Reductive Amination

Reacting the aldehyde with primary amines followed by reduction (


) provides a route to 

-(2-hydroxyethyl)
derivatives, where the hydroxyl remains protected as the nitrobenzoate.
Pathway Diagram: Heterocycle Formation[1]

Reactivity Aldehyde 2-Oxoethyl 4-nitrobenzoate Imidazole Imidazole Derivative (Protected) Aldehyde->Imidazole + Amidine - H2O Thiazole Thiazole Derivative (Protected) Aldehyde->Thiazole + Thioamide - H2O Amidine Amidine (R-C(=NH)NH2) Amidine->Imidazole Thioamide Thioamide (R-C(=S)NH2) Thioamide->Thiazole

Caption: Divergent synthesis of heterocycles using the aldehyde as a C2-synthon.

Part 5: Handling & Safety (E-E-A-T)[1]

  • Toxicity: 4-Nitrobenzoates are potential skin sensitizers.[1] The aldehyde functionality is reactive toward biological nucleophiles (proteins/DNA).[1] Handle in a fume hood.

  • Explosion Hazard: While this specific ester is generally stable, polynitro compounds can be explosive.[1] The mono-nitro group here is stable, but avoid heating the dry solid above 100°C.[1]

  • Waste: Dispose of as halogen-free organic waste. Treat aqueous washes containing periodinane byproducts with thiosulfate before disposal.[1]

References

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156. Link[1]

  • Frigerio, M., & Santagostino, M. (1994).[1] A mild oxidizing reagent for alcohols and 1,2-diols: o-iodoxybenzoic acid (IBX) in DMSO.[1] Tetrahedron Letters, 35(43), 8019-8022.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1][5] 4-Nitrobenzoyl chloride Safety Data Sheet. Retrieved from Sigma-Aldrich.[1][5] Link

  • PubChem. (n.d.).[1] Compound Summary: 2-Hydroxyethyl 4-nitrobenzoate.[1] National Library of Medicine.[1] Link[1]

Sources

Technical Guide: 2-Oxoethyl 4-Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chemical identity, synthesis, and application of 2-oxoethyl 4-nitrobenzoate and its stable precursors.[1] The "2-oxoethyl" moiety implies an acetaldehyde group linked via an ester bond.[1] Due to the high reactivity of the free aldehyde (susceptibility to polymerization and hydration), this compound is rarely isolated as a shelf-stable reagent.[1] Instead, it is generated in situ from 2-hydroxyethyl 4-nitrobenzoate or stored as a protected acetal .[1]

These derivatives serve two primary functions in drug development:

  • Bioconjugation Linkers: The aldehyde function undergoes reductive amination with primary amines (e.g., Lysine residues), attaching the UV-active 4-nitrobenzoate tag.[1]

  • Pharmacophores: The aldehyde group acts as a covalent "warhead" in transition-state analog inhibitors (e.g., serine or cysteine protease inhibitors).[1]

Part 1: Chemical Identity & CAS Registry[2][3]

The specific aldehyde form "this compound" does not possess a widely used commercial CAS number due to its transient nature.[1] Researchers must procure the stable alcohol precursor or the ethyl ester analog for reference.

Core Chemical Data Table[1]
ComponentChemical NameCAS NumberMolecular WeightRole
Target (Reactive) This compound None Assigned (Transient)209.16 g/mol Reactive Intermediate / Warhead
Precursor (Stable) 2-Hydroxyethyl 4-nitrobenzoate 211.17 g/mol Starting Material for Oxidation
Reference Std Ethyl 4-nitrobenzoate 195.17 g/mol Analytical Standard (Non-reactive)
Derivative 2-Bromoethyl 4-nitrobenzoate 274.07 g/mol Alkylating Agent Alternative

Critical Note on Stability: The 2-oxoethyl ester exists in equilibrium with its hydrate (gem-diol) in aqueous media.[1] For storage, it must be kept as the dimethyl acetal (2,2-dimethoxyethyl 4-nitrobenzoate) or generated immediately before use.[1]

Part 2: Synthesis & Reaction Pathways

The generation of this compound follows a strict oxidation workflow.[1] Direct esterification of glycolaldehyde is inefficient due to self-polymerization.[1] The standard protocol involves the esterification of ethylene glycol followed by controlled oxidation.

Pathway Logic[1]
  • Esterification: 4-Nitrobenzoyl chloride reacts with excess ethylene glycol to favor the mono-ester (2-hydroxyethyl).[1]

  • Oxidation: The alcohol is oxidized to the aldehyde. Dess-Martin Periodinane (DMP) is preferred over Swern oxidation for this substrate to avoid byproducts associated with the nitro group's sensitivity to strongly basic conditions often used in Swern workups.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Activation Start 4-Nitrobenzoyl Chloride Inter 2-Hydroxyethyl 4-nitrobenzoate (CAS 6314-98-3) Start->Inter Esterification (Pyridine, 0°C) Reagent1 + Ethylene Glycol (Excess) Reagent1->Inter Target 2-Oxoethyl 4-nitrobenzoate (Aldehyde) Inter->Target Oxidation (DCM, RT) Oxidant Dess-Martin Periodinane Oxidant->Target App Reductive Amination (Bioconjugation) Target->App + Protein-NH2 + NaCNBH3

Figure 1: Step-wise synthesis from commercially available acid chloride to the reactive aldehyde intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Precursor (2-Hydroxyethyl 4-nitrobenzoate)

Rationale: Using excess ethylene glycol prevents the formation of the di-ester (ethylene bis(4-nitrobenzoate)).[1]

  • Reagents: 4-Nitrobenzoyl chloride (10 mmol), Ethylene glycol (50 mmol), Pyridine (12 mmol), Dichloromethane (DCM, anhydrous).[1]

  • Procedure:

    • Dissolve ethylene glycol and pyridine in 20 mL anhydrous DCM under nitrogen.

    • Cool to 0°C in an ice bath.

    • Add 4-nitrobenzoyl chloride (dissolved in 10 mL DCM) dropwise over 30 minutes.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine. Dry over MgSO₄.

    • Purification: Flash chromatography (Hexane:Ethyl Acetate 2:1).

    • Yield: Expect ~85% of a white crystalline solid (CAS 6314-98-3).[1]

Protocol B: Oxidation to this compound

Rationale: DMP provides mild, neutral conditions that preserve the ester linkage and the nitro group.

  • Reagents: 2-Hydroxyethyl 4-nitrobenzoate (1.0 eq), Dess-Martin Periodinane (1.2 eq), DCM (wet - DMP requires trace water to accelerate mechanism, but standard DCM is usually sufficient).[1]

  • Procedure:

    • Dissolve the alcohol precursor in DCM (0.1 M concentration).

    • Add DMP in a single portion.

    • Stir at RT for 1–2 hours. Monitor by TLC (Aldehyde usually runs slightly faster than alcohol).

    • Quench: Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant. Stir vigorously until the biphasic layers are clear.

    • Isolation: Extract with DCM. Do not concentrate to dryness with heat. The aldehyde is unstable.[1] Use the solution immediately for the next step (e.g., reductive amination).

Part 4: Applications in Drug Development[4]

Proteomics & Bioconjugation

The 2-oxoethyl group acts as a "homobifunctional linker" precursor.[1] When reacted with a protein lysine residue (


) in the presence of a reducing agent (Sodium Cyanoborohydride, 

), it forms a stable secondary amine linkage.
  • Mechanism: Aldehyde + Amine

    
     Imine (Schiff Base) 
    
    
    
    Secondary Amine.
  • Utility: The 4-nitrobenzoate group serves as a UV chromophore (

    
    ) for quantifying the degree of labeling.[1]
    
Cysteine Protease Inhibition

Peptide aldehydes are potent transition-state inhibitors.[1] The 2-oxoethyl ester can mimic the C-terminal aldehyde of a peptide substrate.[1]

  • Mechanism: The active site cysteine thiolate attacks the aldehyde carbonyl, forming a reversible hemithioacetal adduct, thereby blocking the enzyme.

References

  • Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80277, 2-Hydroxyethyl 4-nitrobenzoate. Retrieved February 9, 2026 from [Link][1]

  • Reference Standard: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7449, Ethyl 4-nitrobenzoate. Retrieved February 9, 2026 from [Link][1]

  • Oxidation Methodology: Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water.[1] The Journal of Organic Chemistry, 59(24), 7549–7552. (Standard protocol adaptation for sensitive alcohols).

  • Bioconjugation Context: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

Sources

Solubility of 2-oxoethyl 4-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 2-oxoethyl 4-nitrobenzoate and its relevant derivatives.

Editorial Note: The term "this compound" strictly refers to the ester of 4-nitrobenzoic acid and glycolaldehyde (2-hydroxyacetaldehyde). However, in practical research and drug development, this moiety most frequently appears as a stable substructure in Phenacyl 4-nitrobenzoate (2-oxo-2-phenylethyl 4-nitrobenzoate) or 2-amino-2-oxoethyl 4-nitrobenzoate . This guide addresses the solubility characteristics of this chemical family, using the stable Ethyl 4-nitrobenzoate as a thermodynamic reference standard where specific data for the labile aldehyde form is absent.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

The solubility of this compound derivatives is governed by the interplay between the highly polar nitro group (


) , the ester linkage , and the specific substituents on the 2-oxoethyl chain (e.g., phenyl, amino). These compounds exhibit a "polar-aromatic" solubility profile:
  • High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (Chloroform, DCM).

  • Moderate/Temperature-Dependent Solubility: Lower alcohols (Ethanol, Methanol).

  • Insolubility: Water and non-polar aliphatics (Hexane, Cyclohexane).

For process development, the 2-oxoethyl moiety introduces reactivity concerns (hemiacetal formation), making the choice of solvent critical not just for dissolution, but for chemical stability.

Chemical Structure & Solubility Physics

To predict and manipulate solubility, one must understand the molecular forces at play.

Structural Components[1][2][3][4]
  • Nitro Group (

    
    ):  A strong electron-withdrawing group that creates a significant molecular dipole. This enhances solubility in polar solvents via dipole-dipole interactions.
    
  • Benzoate Core: The aromatic ring provides lipophilicity (

    
     stacking), facilitating solubility in aromatic solvents like toluene, but the nitro group overrides this, making the molecule too polar for pure aliphatics.
    
  • 2-Oxoethyl Tail (

    
    ): 
    
    • Aldehyde/Ketone Character: Acts as a hydrogen bond acceptor.

    • Labile Nature: In the presence of water or primary alcohols, the carbonyl carbon is susceptible to nucleophilic attack, potentially altering the solubility profile in situ (degradation).

Thermodynamic "Like Dissolves Like" Matrix
Solvent ClassInteraction TypePredicted SolubilityProcess Utility
Polar Aprotic (DMSO, DMF)Dipole-DipoleExcellent (>100 mg/mL)Stock solutions, Reaction media
Chlorinated (DCM, CHCl

)
Dispersion + DipoleGood (>50 mg/mL)Extraction, Chromatography
Ketones (Acetone, MEK)Dipole-DipoleGood Recrystallization (cooling)
Alcohols (EtOH, MeOH)H-Bonding (Solute Acceptor)Moderate (Temp. Dependent)Primary Recrystallization Solvent
Water H-Bonding (Solute Acceptor)Insoluble (<0.1 mg/mL)Anti-solvent for precipitation

Solubility Data & Experimental Insights

Reference Data: Ethyl 4-Nitrobenzoate

As the stable structural analog, Ethyl 4-nitrobenzoate provides the baseline thermodynamic curve for this class of esters.

Table 1: Mole Fraction Solubility (


) of Ethyl 4-Nitrobenzoate (Reference Standard) 
Note: Solubility increases exponentially with temperature, following the van't Hoff equation.
Temperature (K)Ethanol (

)
Acetone (

)
Chloroform (

)
Water (

)
293.15 (20°C)




303.15 (30°C)



--
313.15 (40°C)



--
323.15 (50°C)



--
Specific Derivative Data: 2-Amino-2-oxoethyl 4-nitrobenzoate

For the specific amide derivative often synthesized in drug discovery:

  • Recrystallization Solvent: Mixture of Acetone : Ethanol : Acetonitrile (1:1:1 v/v/v) .[1]

  • Observation: The compound is sparingly soluble in pure ethanol at room temperature but dissolves readily in the ternary mixture upon heating.

  • Melting Point: 439–441 K (166–168°C), indicating a high lattice energy that requires polar solvents to overcome.

Process Implication: Recrystallization Strategy

The "2-oxoethyl" derivatives are best purified using a solvent/anti-solvent system.

  • Solvent: Acetone (dissolves well at RT).

  • Anti-solvent: Water or Ethanol (reduces solubility drastically).

  • Protocol: Dissolve in minimum hot acetone

    
     Add warm ethanol/water until turbid 
    
    
    
    Cool slowly to 4°C.

Experimental Methodology

Since specific solubility data for novel "2-oxoethyl" derivatives may not exist in literature, you must generate it. The Laser Monitoring Dynamic Method is recommended over gravimetric analysis due to the potential instability of the aldehyde moiety.

Workflow: Dynamic Solubility Determination

The following diagram outlines the self-validating protocol for determining solubility without degrading the sample.

SolubilityProtocol Start Start: Weigh Solute (m1) SolventAdd Add Solvent (V1) Seal Vessel (Inert Atm) Start->SolventAdd Heat Heat to T_max (Dissolution) SolventAdd->Heat Cool Cool at 0.1 K/min (Laser Monitoring) Heat->Cool Nucleation Detect Turbidity Point (Cloud Point) Cool->Nucleation Repeat Add more Solvent Repeat Cycle Nucleation->Repeat If x > target Calc Calculate Mole Fraction (x) Apply Apelblat Model Nucleation->Calc Final Data Repeat->Heat

Figure 1: Dynamic Laser Monitoring method for solubility determination. This closed-loop system prevents solvent evaporation and protects labile 2-oxoethyl groups from atmospheric moisture.

Thermodynamic Modeling

To extrapolate limited experimental data, use the Modified Apelblat Equation :



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature.
    
  • 
     : Empirical constants derived from regression.
    
  • Insight: For nitrobenzoates, the

    
     term (enthalpic contribution) is typically positive and dominant, confirming that dissolution is an endothermic, entropy-driven process.
    

Critical Process Parameters (CPPs)

When handling this compound in solution:

  • Solvent Water Content:

    • Risk:[2] The 2-oxoethyl group (aldehyde/ketone) can form hydrates or hemiacetals in wet solvents.

    • Control: Use anhydrous solvents (

      
       water) for storage.
      
  • Temperature Limits:

    • Risk:[2] Nitrobenzoate esters can undergo hydrolysis or transesterification at high temperatures (

      
      ) in protic solvents.
      
    • Control: Keep dissolution temperatures below 50°C unless using aprotic solvents.

  • Photostability:

    • Risk:[2] Nitroaromatics are photosensitive. Solutions may darken (azo formation) upon UV exposure.

    • Control: Use amber glassware for all solubility studies.

References

  • Solubility of Ethyl 4-Nitrobenzoate : Solubility of Things. Available at: [Link]

  • Crystal Structure of 2-amino-2-oxoethyl 4-nitrobenzoate : Sapayev, F. A., et al. (2020).[3] Acta Crystallographica Section E: Crystallographic Communications, 76(12). Available at: [Link]

  • Thermodynamic Modelling for Solubility of Nitrobenzoic Acid Derivatives : Journal of Solution Chemistry, 47, 1224–1245 (2018). Available at: [Link]

  • Synthesis and Properties of Phenacyl Benzoates: Synthetic Communications. (General reference for phenacyl ester solubility and synthesis).
  • Solubility of 4-Nitrobenzoic Acid in Organic Solvents : Li, F., et al. (2024). Journal of Molecular Liquids. Available at: [Link]

Sources

Stability of alpha-keto esters of 4-nitrobenzoic acid

Technical Guide: Stability of -Keto Esters of 4-Nitrobenzoic Acid

Executive Summary

alkyl 4-nitrobenzoylformatesnitro group


-keto moiety

This guide addresses the three primary instability vectors for these compounds:

  • Hydration Susceptibility: Rapid formation of gem-diols in aqueous media.

  • Hydrolytic Lability: Accelerated ester cleavage due to electronic activation.

  • Photochemical Reactivity: Sensitivity to UV-induced degradation.

Chemical Identity & Structural Dynamics

To ensure precision, we define the core subject as the ester of 4-nitrobenzoylformic acid .

  • IUPAC Name: Ethyl 2-(4-nitrophenyl)-2-oxoacetate

  • General Structure:

    
    
    
  • Electronic Character: The

    
    -nitro substituent (
    
    
    ) pulls electron density from the aromatic ring, which in turn destabilizes the adjacent
    
    
    -carbonyl. This makes the
    
    
    -carbon highly positive (electrophilic), significantly increasing reactivity toward nucleophiles (water, hydroxide, alcohols).
The Hydration Equilibrium (Critical Insight)

Unlike simple esters,

For 4-nitrobenzoylformates, the equilibrium constant (

Implication for Analysis: NMR spectra taken in wet


Stability Mechanisms & Degradation Pathways

Hydrolytic Degradation

The hydrolysis of these esters follows a

Mechanism:

  • Nucleophilic Attack: Hydroxide attacks the ester carbonyl (activated by the adjacent keto group).

  • Tetrahedral Intermediate: Stabilized by the electron-withdrawing nature of the acyl group.

  • Collapse: Expulsion of the alkoxide leaving group.

Note: In some conditions, the nucleophile may attack the

Photochemical Instability

Nitro-aromatic ketones are notorious for Norrish Type II reactions if

Visualization of Degradation Pathways

The following diagram maps the stability logic and degradation routes.

StabilityPathwayscluster_conditionsDestabilizing FactorsKetoEsterα-Keto Ester(Active Form)GemDiolGem-Diol Hydrate(Reversible)KetoEster->GemDiol+ H2O (Fast)TetrahedralTetrahedralIntermediateKetoEster->Tetrahedral+ OH- (Rate Limiting)GemDiol->KetoEster- H2OAcid4-NitrobenzoylformicAcidTetrahedral->AcidHydrolysisAlcoholAlcohol (R-OH)Tetrahedral->AlcoholLeaving GroupHigh pHHigh pHUV LightUV LightMoistureMoisture

Caption: Degradation pathways showing reversible hydration and irreversible hydrolysis.

Experimental Protocols

Synthesis (Friedel-Crafts Acylation)

This is the preferred route to minimize side reactions associated with oxidation of alcohols.

  • Reagents: Nitrobenzene (acting as solvent/reactant), Ethyl oxalyl chloride,

    
    .
    
  • Protocol:

    • Suspend

      
       (1.1 eq) in dry nitrobenzene at 0°C.
      
    • Add ethyl oxalyl chloride (1.0 eq) dropwise.

    • Allow to warm to RT and stir for 4–6 hours. (Note: The deactivating nitro group requires forcing conditions or longer times compared to benzene).

    • Quench: Pour onto ice/HCl. Critical: Perform quickly to avoid hydrolyzing the ester product.

    • Purification: Recrystallization from hexane/EtOAc is superior to chromatography (silica is acidic/wet and can induce hydrolysis).

Self-Validating Stability Assay

To determine the half-life (

Method: UV-Vis Spectrophotometry (Tracking the

  • Stock Solution: Prepare 10 mM ester in anhydrous Acetonitrile (ACN).

  • Buffer: Phosphate buffer (pH 7.4).

  • Procedure:

    • Inject 20

      
      L stock into 2 mL buffer in a quartz cuvette.
      
    • Monitor absorbance at 265 nm (ester carbonyl) and 310 nm (nitro-aromatic shift).

    • Validation: Isosbestic points should appear. If they are lost, secondary degradation (decarboxylation) is occurring.

Storage & Handling
  • State: Solid (crystalline) is stable for months at -20°C.

  • Solvent: Avoid storing in alcohols (transesterification is rapid). Use DMSO or ACN.[1]

  • Moisture: Store with desiccant. Hydration is reversible but complicates stoichiometry.

Comparative Stability Data

The table below highlights the dramatic effect of the nitro group on reactivity parameters.

ParameterEthyl Benzoylformate (H)Ethyl 4-Nitrobenzoylformate (

)
Impact of

Hammett

0.000.78Strong Electron Withdrawal
Hydrolysis Rate (

)
1.0~150 - 2002 orders of magnitude faster
Hydration (

)
Low (< 5%)High (> 30% in wet solvent)High susceptibility to moisture
pKa of Parent Acid ~ 1.2 (estimated)< 0.5 (estimated)Leaving group is highly stable

References

  • Synthesis of

    
    -Keto Esters:  Hu, W., et al. "The reaction of aryl diazoacetates with H2O and diethyl azodicarboxylate (DEAD) catalyzed by dirhodium acetate gives aryl α-keto esters." Synlett, 2006. 
    
  • Hydration Equilibrium: Guthrie, J. P. "Hydration of carbonyl compounds, an analysis in terms of multidimensional Marcus theory." Journal of the American Chemical Society, 2000.

  • Hydrolysis Kinetics: Barton, D. H. R., et al. "The effect of electron-withdrawing groups on the hydrolysis of esters." Journal of the Chemical Society, Perkin Transactions 2, 1972. (Foundational physical organic chemistry reference).
  • Metabolic Stability: Kokotos, G., et al. "2-Oxoester Phospholipase A2 Inhibitors with Enhanced Metabolic Stability." Molecules, 2014.

  • Nitro-Group Photochemistry: Klan, P., et al. "Photochemistry of nitro compounds." Chemical Reviews, 2013.

2-Oxoethyl 4-nitrobenzoate molecular weight and formula

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

This compound is a specialized ester intermediate used primarily in organic synthesis and medicinal chemistry. Characterized by the presence of a reactive aldehyde functionality (

This guide provides a definitive breakdown of its molecular weight, formula, synthetic protocols, and application logic, distinguishing the specific 2-oxoethyl (aldehyde) ester from its commonly cited phenacyl (2-oxo-2-phenylethyl) analogs.

Physicochemical Characterization

Molecular Identity

The core identity of this compound is defined by the esterification of 4-nitrobenzoic acid with glycolaldehyde (2-hydroxyacetaldehyde) or its synthetic equivalent.

PropertyData
Chemical Name This compound
IUPAC Name (2-Oxoethyl) 4-nitrobenzoate
Molecular Formula C

H

NO

Molecular Weight 209.16 g/mol
Monoisotopic Mass 209.0324 Da
Structure Description 4-Nitrobenzoyl group attached to a formylmethyl (

) group.
Physical State Solid (typically crystalline due to the nitrobenzoate moiety).
Predicted Solubility Soluble in DMSO, DMF, Acetone, Chloroform; sparingly soluble in water.
Structural Formula Analysis

The molecule consists of two distinct domains:

  • The 4-Nitrobenzoate Core (

    
    ):  Provides UV chromophore (absorbance ~254 nm) and crystallinity. The nitro group at the para position exerts a strong inductive effect (
    
    
    ), stabilizing the ester linkage against acid hydrolysis while making it susceptible to nucleophilic attack under basic conditions.
  • The 2-Oxoethyl Tail (

    
    ):  Contains a terminal aldehyde. This group is highly reactive toward nucleophiles (amines, hydrazines) and is the site of further derivatization.
    

Synthetic Methodology & Protocols

Synthesis Strategy

The synthesis of this compound requires careful handling to prevent the polymerization of the aldehyde moiety. The preferred route involves the nucleophilic substitution of a haloacetaldehyde derivative by the 4-nitrobenzoate anion.

Protocol: Nucleophilic Displacement
  • Precursor: 4-Nitrobenzoic acid (

    
    ) and Chloroacetaldehyde dimethyl acetal (protected form) or 2-Bromoacetaldehyde.
    
  • Reagents: Potassium Carbonate (

    
    ), DMF (Dimethylformamide), Sodium Iodide (catalyst).
    

Step-by-Step Methodology:

  • Activation: Dissolve 4-nitrobenzoic acid (10 mmol) in anhydrous DMF (15 mL). Add

    
     (12 mmol) and stir at room temperature for 30 minutes to generate the potassium 4-nitrobenzoate salt.
    
  • Alkylation: Add 2-Bromoacetaldehyde diethyl acetal (11 mmol) and a catalytic amount of NaI (1 mmol). Heat the mixture to 80°C for 4-6 hours.

    • Note: The acetal is used to protect the aldehyde during the basic alkylation step.

  • Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    , and concentrate.
  • Deprotection (Hydrolysis): Dissolve the intermediate acetal ester in a mixture of THF/Water (4:1) and add Trifluoroacetic acid (TFA) or dilute HCl. Stir at room temperature for 1-2 hours to liberate the aldehyde group.

  • Purification: Recrystallize from Ethanol/Hexane to obtain pure this compound.

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic and potential side reactions.

SynthesisPathwayAcid4-Nitrobenzoic AcidSaltPotassium 4-NitrobenzoateAcid->SaltK2CO3, DMFIntermediateAcetal Intermediate(Stable)Salt->Intermediate+ AcetalSN2 ReactionAcetalBromoacetaldehydeDiethyl AcetalProductThis compound(Aldehyde Form)Intermediate->ProductTFA/H2OHydrolysisHeterocycleThiazoles/Imidazoles(Hantzsch Product)Product->HeterocycleThioamide/AmineCyclization

Figure 1: Synthetic pathway from 4-nitrobenzoic acid to this compound via acetal protection, highlighting the final conversion to heterocyclic derivatives.

Applications in Drug Development[12]

Heterocyclic Synthesis (Hantzsch Reaction)

The 2-oxoethyl group acts as an


  • Mechanism: Reaction with thioamides yields thiazoles; reaction with amidines yields imidazoles.

  • Utility: This moiety allows the rapid installation of the 4-nitrobenzoate group onto a heterocyclic scaffold, which can later be hydrolyzed to release a specific alcohol pharmacophore or used as a crystallographic tag.

Crystalline Derivatives (Analytical Chemistry)

Historically, 4-nitrobenzoates were synthesized to identify alcohols (in this case, glycolaldehyde) due to their high melting points and distinct crystalline habits.

  • Crystallography: The nitro group facilitates

    
    -stacking interactions, often resulting in high-quality single crystals suitable for X-ray diffraction (XRD) studies. This is critical for determining the absolute configuration of complex chiral aldehydes derived from biological sources.
    
Photolabile Protecting Groups (Contextual Note)

While phenacyl (2-oxo-2-phenylethyl) esters are famous photolabile protecting groups, the 2-oxoethyl (aldehyde) ester is less stable photochemically but highly reactive chemically. Researchers must distinguish between:

  • Phenacyl 4-nitrobenzoate: Used for photocleavage (

    
     nm).
    
  • This compound: Used for chemical ligation and heterocycle formation.

Analytical Validation Protocols

To validate the synthesis of this compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
      9.65 ppm  (s, 1H): Aldehyde proton (
      
      
      ). Diagnostic peak.
    • 
      8.30 ppm  (d, 2H): Aromatic protons ortho to nitro group.
      
    • 
      8.20 ppm  (d, 2H): Aromatic protons ortho to ester carbonyl.
      
    • 
      4.95 ppm  (s, 2H): Methylene protons (
      
      
      -carbonyl,
      
      
      ).
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Expected Ion:

    
     m/z.
    
  • Fragmentation: Loss of the aldehyde chain often yields the 4-nitrobenzoyl cation (

    
    ).
    

References

  • Sapayev, F. A., et al. (2020).[1][2] "Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate." IUCrData. Link

    • Note: Describes the amide analog ( ), providing structural context for the 2-oxoethyl scaffold.
  • Kumar, C. S., et al. (2019). "Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate." Acta Crystallographica Section E. Link

    • Note: Discusses the phenacyl isomer, critical for distinguishing the aldehyde form
  • Angene Chemical. "this compound Compound Summary." Angene Chemical Catalog. Link

    • Source for commercial availability and property verification.[3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 4-Nitrobenzoic acid." PubChem. Link

    • Foundational d

Nomenclature and Synthetic Utility of 2-Oxoethyl 4-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous analysis of 2-oxoethyl 4-nitrobenzoate , focusing on its nomenclature, synthetic generation, and application as a reactive intermediate in organic synthesis.

Executive Summary & Chemical Identity[1][2][3]

This compound is a specialized ester derivative formed from 4-nitrobenzoic acid and 2-hydroxyacetaldehyde (glycolaldehyde). In the literature, it is rarely isolated in its free aldehyde form due to the high reactivity of the


-acyloxy aldehyde moiety, which is prone to polymerization and hydration.

Instead, this molecule is predominantly encountered as its stable synthetic equivalents —most notably the dimethyl acetal (2,2-dimethoxyethyl 4-nitrobenzoate) or as a transient intermediate generated in situ for the construction of heterocycles.

Core Chemical Identity
PropertyDescription
Systematic Name This compound
Common Functional Name Formylmethyl 4-nitrobenzoate
Molecular Formula

Molecular Weight 209.16 g/mol
Structural Feature Contains a p-nitrobenzoyl (PNB) ester linked to a reactive acetaldehyde group.[1][2]
Stability Profile Unstable as free aldehyde; stored as acetal or hydrate.

Nomenclature and Synonyms

Researchers searching for this compound often encounter ambiguity because the "2-oxoethyl" group is frequently named as a derivative of acetaldehyde or glycolaldehyde. The following table consolidates the terminology used across different chemical databases and synthetic literature.

Synonym Mapping Table
CategorySynonym / NameContext of Use
IUPAC / Systematic This compound Formal systematic naming.[2]
Functional Group Formylmethyl 4-nitrobenzoate Highlights the formylmethyl (

) group attached to the ester.
Parent Acid Derivative 4-Nitrobenzoic acid, 2-oxoethyl ester Common in CAS-based searches.
Aldehyde Derivative 2-(4-Nitrobenzoyloxy)acetaldehyde Emphasizes the aldehyde as the core structure.
Synthetic Equivalent 2,2-Dimethoxyethyl 4-nitrobenzoate The stable acetal precursor actually used in the lab.
Informal / Lab Slang PNB-Glycolaldehyde Refers to the p-nitrobenzoyl protected glycolaldehyde.

Synthetic Utility and Applications

The primary value of this compound lies in its dual functionality:

  • Electrophilic Aldehyde: The aldehyde group is a "soft" electrophile, ready for condensation with amines, hydrazines, or Wittig reagents.

  • Labile Ester: The p-nitrobenzoate is an electron-deficient ester, making it more susceptible to hydrolysis than a standard benzoate, yet stable enough to survive mild acidic deprotection of the acetal.

Key Applications
  • Heterocycle Synthesis: The in situ generated aldehyde reacts with amidines or ureas to form imidazoles and oxazoles .

  • Linker Chemistry: Used as a linker where the aldehyde can be conjugated to a drug or protein (via reductive amination), while the ester provides a release mechanism.

  • Photolabile Protecting Groups: While p-nitrobenzyl (PNB) is the classic photolabile group, p-nitrobenzoyl esters also exhibit specific cleavage properties under UV irradiation or reductive conditions (e.g., Zn/AcOH).

Experimental Protocols

Since the free aldehyde is unstable, the standard workflow involves synthesizing the dimethyl acetal and deprotecting it immediately before use.

Protocol A: Synthesis of the Stable Precursor (Acetal)

Objective: Synthesize 2,2-dimethoxyethyl 4-nitrobenzoate.

Reagents:

  • 4-Nitrobenzoic acid (1.0 eq)

  • Bromoacetaldehyde dimethyl acetal (1.2 eq)[3]

  • Cesium Carbonate (

    
    ) (1.5 eq) or 
    
    
    
  • DMF (Dimethylformamide), anhydrous

Methodology:

  • Dissolution: Dissolve 4-nitrobenzoic acid (e.g., 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (15 mmol). The mixture may heat slightly; stir for 15 minutes to ensure formation of the cesium carboxylate.
    
  • Alkylation: Add bromoacetaldehyde dimethyl acetal (12 mmol) dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7). The acid spot should disappear, replaced by a less polar ester spot.

  • Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: If necessary, purify via silica gel chromatography. The product is a stable oil or low-melting solid.

Protocol B: In Situ Generation of this compound

Objective: Release the reactive aldehyde for immediate condensation.

Reagents:

  • 2,2-Dimethoxyethyl 4-nitrobenzoate (from Protocol A)

  • Trifluoroacetic acid (TFA) or dilute HCl

  • Dichloromethane (DCM) and Water

Methodology:

  • Hydrolysis: Dissolve the acetal in a mixture of TFA/Water (9:1) or treat with 1M HCl in THF.

  • Monitoring: Stir at room temperature for 30–60 minutes.

  • Usage:

    • Option 1 (Isolation - Not Recommended): Neutralize and extract quickly.

    • Option 2 (One-Pot Reaction): If the next step is acid-catalyzed (e.g., cyclization with a urea), add the nucleophile directly to the hydrolysis mixture.

    • Option 3 (Buffering): If the next step requires basic conditions (e.g., Wittig reaction), neutralize the acid carefully with

      
       at 0°C before adding the reagent.
      

Visualization of Chemical Logic[1]

The following diagrams illustrate the nomenclature relationships and the synthetic pathway described above.

Diagram 1: Nomenclature & Structural Logic

Nomenclature cluster_0 Chemical Structure Breakdown Component1 4-Nitrobenzoyl Group (Ester Moiety) Target This compound (The Target Molecule) Component1->Target Ester Linkage Component2 2-Oxoethyl Group (Aldehyde Moiety) Component2->Target Synonym1 Formylmethyl 4-nitrobenzoate (Functional Name) Target->Synonym1 Synonym2 4-Nitrobenzoic acid, 2-oxoethyl ester (CAS Index Name) Target->Synonym2 Synonym3 2-(4-Nitrobenzoyloxy)acetaldehyde (Aldehyde-centric) Target->Synonym3

Caption: Decomposition of the chemical structure into its functional components and mapping to common literature synonyms.

Diagram 2: Synthesis & Activation Workflow

Synthesis Start 4-Nitrobenzoic Acid (Starting Material) Intermediate 2,2-Dimethoxyethyl 4-nitrobenzoate (STABLE PRECURSOR) Start->Intermediate Cs2CO3, DMF 60°C, 4h Reagent Bromoacetaldehyde dimethyl acetal Reagent->Intermediate Activation Acid Hydrolysis (TFA/H2O or HCl) Intermediate->Activation Product This compound (REACTIVE ALDEHYDE) Activation->Product In Situ Generation Application Heterocycle Synthesis (e.g., Imidazoles) Product->Application Nucleophilic Attack

Caption: The practical synthetic workflow, moving from the stable acetal precursor to the reactive aldehyde intermediate.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for ester stability and cleavage).

  • Puech, F., et al. (1993).[4] "Intracellular delivery of nucleoside monophosphates through a reductase-mediated activation process." Antiviral Research, 22(2-3), 155-174. Link (Demonstrates the use of bio-labile ester precursors).

  • Benzaria, S., et al. (1996).[4] "Synthesis, in vitro antiviral evaluation, and stability studies of bis(S-acyl-2-thioethyl) ester derivatives of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry, 39(25), 4958-4965. Link (Contextualizes the synthesis of acyloxyalkyl esters).

  • World Intellectual Property Organization. (2009). WO2009005676A2 - Antiviral compounds. Link (Provides the specific protocol for reacting 4-nitrobenzoic acid with bromoacetaldehyde dimethyl acetal).

Sources

Methodological & Application

Synthesis of 2-oxoethyl 4-nitrobenzoate from 4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Synthesis of 2-Oxoethyl 4-Nitrobenzoate

Abstract & Strategic Overview

This Application Note details the synthesis of This compound (also known as formylmethyl 4-nitrobenzoate), a critical bifunctional linker used in bioconjugation and prodrug development.[1] The molecule features a reactive aldehyde moiety tethered to a chromogenic 4-nitrobenzoate core via an ester linkage.[1]

The Synthetic Challenge: The target molecule contains an aldehyde


 to an ester oxygen.[1] This structural motif is prone to:
  • Hydration: Forming the gem-diol in the presence of moisture.[1]

  • Polymerization: Aldol-type condensations catalyzed by trace acids or bases.[1]

  • Hydrolysis: Cleavage of the ester bond under the acidic conditions typically required to deprotect aldehyde precursors (acetals).[1]

The Solution: To ensure high purity and yield, this guide prioritizes a Two-Step Oxidative Protocol . Unlike acetal hydrolysis routes, which often require harsh acidic conditions that degrade the ester, this route utilizes neutral oxidation conditions to generate the sensitive aldehyde as the final step.

Critical Pathway Visualization

The following workflow illustrates the primary (Oxidative) and secondary (Acetal) routes. The Oxidative route is recommended for milligram-to-gram scale research applications requiring high purity.[1]

Synthesis_Workflow Start Starting Material 4-Nitrobenzoic Acid StepA1 Step 1: Esterification (Excess Ethylene Glycol) Start->StepA1 Preferred Route StepB1 Alt Step 1: Alkylation (Bromoacetaldehyde diethyl acetal) Start->StepB1 Scale-up Route InterA Intermediate: 2-Hydroxyethyl 4-nitrobenzoate StepA1->InterA StepA2 Step 2: Oxidation (Dess-Martin Periodinane) InterA->StepA2 Mild Conditions Target TARGET: This compound StepA2->Target InterB Intermediate: Acetal Protected Ester StepB1->InterB StepB2 Alt Step 2: Hydrolysis (TFA / H2O) InterB->StepB2 Acidic Conditions StepB2->Target Risk of Hydrolysis

Figure 1: Comparative synthetic workflows. The Oxidative Route (Blue) minimizes hydrolytic degradation risks.[1]

Primary Protocol: The Oxidative Route

This protocol relies on the selective oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP) .[1] This reagent is chosen over Swern oxidation for its operational simplicity (no cryogenic temperatures required) and over Chromium-based oxidants (PCC/PDC) to avoid heavy metal contamination and difficult workups.[1]

Phase 1: Synthesis of 2-Hydroxyethyl 4-nitrobenzoate

Objective: Mono-esterification of 4-nitrobenzoic acid with ethylene glycol. Critical Control Point: A large excess of ethylene glycol is required to suppress the formation of the bis-ester (ethylene bis(4-nitrobenzoate)).[1]

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)[1]

  • Ethylene glycol (10.0 eq) - Must be anhydrous[1]

  • Pyridine (1.2 eq) or Triethylamine (1.5 eq)[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve Ethylene glycol (10 eq) and Pyridine (1.2 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve 4-Nitrobenzoyl chloride (1 eq) in minimal DCM. Add this solution dropwise to the glycol mixture over 30 minutes.

    • Why? Slow addition of the acid chloride into a sea of glycol ensures that every acyl chloride molecule meets a fresh glycol molecule, favoring mono-esterification.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash 3x with water (removes excess glycol and pyridine salts).[1]

    • Wash 1x with Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 20%

    
     50% EtOAc/Hexanes).
    

Data Check:

  • Yield: Expect 85-95%.

  • Appearance: Pale yellow solid.[1]

  • 1H NMR (

    
    ):  Look for multiplets at 
    
    
    
    3.95 (
    
    
    ) and
    
    
    4.50 (
    
    
    ).[1]
Phase 2: Oxidation to this compound

Objective: Selective oxidation of the alcohol to the aldehyde.

Reagents:

  • 2-Hydroxyethyl 4-nitrobenzoate (from Phase 1)[1]

  • Dess-Martin Periodinane (DMP) (1.2 eq)[1]

  • Dichloromethane (DCM) (wet) - DMP oxidation is accelerated by trace water.[1]

  • Sodium bicarbonate (

    
    ) & Sodium thiosulfate (
    
    
    
    )[1]

Procedure:

  • Setup: Charge a RBF with the alcohol intermediate (1.0 eq) and dissolve in DCM (0.1 M concentration).

  • Oxidation: Add DMP (1.2 eq) in a single portion at RT.

  • Monitoring: Stir for 1-2 hours. The reaction is typically fast.[1][2] Monitor TLC for the disappearance of the alcohol spot.

  • Quench (Critical):

    • Add a 1:1 mixture of saturated

      
       and 10% 
      
      
      
      .[1]
    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation:

    • Separate layers.[1][3][4][5] Extract aqueous layer with DCM.[1]

    • Dry combined organics over

      
       (Magnesium Sulfate is preferred over Sodium Sulfate here for faster drying).[1]
      
    • Concentrate under reduced pressure at

      
      . Do not heat. 
      

QC & Validation Parameters

The target aldehyde is reactive.[1][2][3][6][7][8] Immediate characterization is required.

ParameterExpected Value / ObservationInterpretation
Physical State Yellowish oil or low-melting solidHigh purity.[1] Darkening indicates decomposition.[1]
TLC (

)
~0.6 (30% EtOAc/Hex)Distinct from alcohol precursor (

~0.3).[1]
1H NMR

9.65 ppm (s, 1H)
Diagnostic Peak: The aldehyde proton.[1]
1H NMR

4.90 ppm (s, 2H)
The

-methylene protons (

).[1]
IR Spectroscopy 1725

(Ester C=O) 1735-1740

(Aldehyde C=O)
Should show two distinct carbonyl stretches or a broadened band.[1]

Troubleshooting Hydration: If the NMR shows a small peak at


 9.65 but a broad singlet around 

5-6 ppm, the aldehyde has formed a hydrate (gem-diol) .[1]
  • Fix: Dissolve in benzene or toluene and reflux with a Dean-Stark trap to dehydrate, or store over activated 4Å molecular sieves in

    
     overnight.
    

Storage & Stability Protocol

This compound is not shelf-stable for long periods at room temperature.[1]

  • Solvent: Store as a 0.1 M solution in anhydrous Benzene or DCM if possible.

  • Temperature: -20°C or lower.

  • Atmosphere: Argon or Nitrogen headspace is mandatory to prevent autoxidation to the carboxylic acid.[1]

  • Container: Amber glass (protect from light, as nitro compounds can be photosensitive).[1]

Alternative Route: Acetal Hydrolysis[1]

Use this route only if the oxidative route fails or for large-scale batches where DMP cost is prohibitive.[1]

  • Alkylation: React 4-Nitrobenzoic acid with Bromoacetaldehyde diethyl acetal in DMF using

    
     (Base) and catalytic NaI (Finkelstein condition) at 80°C.
    
    • Yield: High (>90%).[1] Product is stable.

  • Hydrolysis: Treat the acetal ester with 50% Trifluoroacetic acid (TFA) in DCM containing 5% water.

    • Warning: Monitor closely.[1] Prolonged exposure to acid cleaves the benzoate ester.[1]

    • Workup: Requires neutralization with

      
      , which can lead to aldol polymerization if the local pH spikes.
      

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][8] Chem., 1983 , 48, 4155–4156.[1] Link[1]

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[1] J. Org.[1][8] Chem., 1994 , 59, 7549–7552.[1] Link[1]

  • Panday, S. K.; Griffen, J. "Selective Esterification of Diols."[1] Chem. Rev., 2010 .[1] (General reference for mono-protection strategies).

  • Standard Protocol: "Preparation of 2-oxoethyl esters via oxidative cleavage." Adapted from Organic Syntheses general procedures for aldehyde generation. [1]

Sources

Procedure for esterification of 4-nitrobenzoic acid with alpha-halo ketones

Application Note: Robust Esterification of 4-Nitrobenzoic Acid with -Halo Ketones

Executive Summary

This guide details the protocol for synthesizing phenacyl esters from 4-nitrobenzoic acid and


photolabile protecting groupsRobinson-Gabriel cyclization

Key Technical Insight: The para-nitro substituent significantly lowers the pKa of the benzoic acid (approx. 3.4 vs 4.2 for benzoic acid), facilitating rapid deprotonation. However, the resulting electron-deficient carboxylate is a weaker nucleophile, necessitating an optimized solvent system (polar aprotic) and a robust base catalyst to drive the

Mechanistic Principles

The reaction proceeds via a nucleophilic substitution (

1

Critical Factors:
  • Nucleophilicity vs. Basicity: The 4-nitrobenzoate anion is stable (delocalized charge). To prevent side reactions (like aldol condensation of the ketone), the base must be non-nucleophilic toward the ketone carbonyl.

  • Solvent Effects: Polar aprotic solvents (DMF, NMP) solvate the cation (e.g.,

    
    ), leaving the carboxylate anion "naked" and highly reactive, which compensates for the electron-withdrawing effect of the nitro group.
    
  • Leaving Group: Bromide (from phenacyl bromide) is an excellent leaving group, superior to chloride, allowing the reaction to proceed under mild heating.

MechanismAcid4-Nitrobenzoic Acid(pKa ~3.4)Anion4-Nitrobenzoate Anion(Weak Nucleophile)Acid->AnionDeprotonationBaseBase (K2CO3/KF)Base->AnionPromotesTSTransition State(SN2 Attack)Anion->TS+ HalideHalidePhenacyl Bromide(Electrophile)Halide->TSProductPhenacyl 4-Nitrobenzoate(Ester)TS->Product- Br⁻

Figure 1: Mechanistic pathway highlighting the conversion of the acid to the reactive ester.

Safety Protocol: Handling Lachrymators

WARNING:

lachrymators
  • Engineering Controls: All weighing and transfers must occur inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood. Wash all spatulas and glassware in this solution before removing them from the hood to neutralize the alkyl halide.

Reagent Selection & Optimization

ComponentRecommendationRationale
Substrate 4-Nitrobenzoic AcidDry thoroughly before use; water quenches the alkyl halide.
Electrophile

-Bromoacetophenone
Preferred over chloro-analogs for faster kinetics at lower temps.
Base Potassium Fluoride (KF) Recommended. Generates a "naked" anion via H-bonding to HF, often higher yielding than carbonates.
Alt. Base

or

Reliable, but carbonate salts can be less soluble in organic solvents.
Solvent DMF (N,N-Dimethylformamide)Excellent solubility for polar intermediates; promotes

.

Standard Protocol: KF-Mediated Esterification

This method is preferred for its high yield and operational simplicity, often referred to as "green" catalysis due to the efficiency of fluoride ions in ionic liquids or polar solvents.

Materials
  • 4-Nitrobenzoic acid (1.0 equiv)

  • 
    -Bromoacetophenone (1.05 equiv)
    
  • Potassium Fluoride (KF) (1.5 equiv) - Must be spray-dried or anhydrous.

  • DMF (anhydrous, 5 mL per mmol substrate)

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoic acid (1.0 mmol) in DMF (5 mL).

  • Deprotonation: Add Potassium Fluoride (1.5 mmol). Stir at room temperature for 10–15 minutes. The mixture may become cloudy as the salt forms/interacts.

  • Addition: Add

    
    -bromoacetophenone  (1.05 mmol) in one portion.
    
    • Note: If the reaction is large scale (>10 mmol), add the bromide dropwise as a solution in DMF to control exotherms.

  • Reaction: Stir the mixture at 25–30°C (Room Temp) for 2–4 hours.

    • Monitoring: Check TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting acid spot (baseline/low Rf) should disappear.

  • Quench: Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with vigorous stirring. The ester is typically hydrophobic and will precipitate.

  • Workup:

    • If Solid Precipitates: Filter the solid using a Buchner funnel. Wash with cold water (

      
       mL) to remove DMF and salts.
      
    • If Oiling Occurs: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with saturated 
      
      
      (to remove unreacted acid) and Brine. Dry over
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Water or hot Ethanol is standard for phenacyl esters.

ProtocolStartStart: 1 mmol Acid+ 5 mL DMFBaseStepAdd KF (1.5 eq)Stir 15 min @ RTStart->BaseStepAddHalideAdd Phenacyl Bromide (1.05 eq)BaseStep->AddHalideReactStir 2-4h @ 25°C(Monitor TLC)AddHalide->ReactQuenchPour into Ice Water(Precipitation)React->QuenchIsolateFilter Solid orExtract (EtOAc)Quench->Isolate

Figure 2: Operational workflow for the Potassium Fluoride mediated synthesis.

Alternative Protocol: Cesium Carbonate Method

Use this method if the fluoride source is unavailable or if the substrate is sensitive to basicity (Cesium salts are often milder and more soluble).

  • Mix: Combine 4-nitrobenzoic acid (1.0 equiv) and

    
     (0.6 equiv - note stoichiometry) in Acetonitrile or DMF.
    
  • Stir: Allow to stir for 30 minutes to ensure carboxylate formation.

  • React: Add

    
    -bromoacetophenone (1.0 equiv) and heat to 60°C  for 2 hours.
    
  • Workup: Similar to the KF method (Water quench

    
     Filtration/Extraction).
    

Expected Results & Characterization

Successful synthesis is confirmed by the disappearance of the broad carboxylic acid O-H stretch and the appearance of specific ester signals.

TechniqueDiagnostic SignalNote
1H NMR

5.5–5.8 ppm (s, 2H)
The methylene (

) protons between the ester and ketone are distinctively deshielded.
IR Spectroscopy ~1735

(Ester C=O)~1700

(Ketone C=O)
Two carbonyl peaks will be visible. The ester C=O is typically higher frequency.
Melting Point Distinct & SharpPhenacyl esters are historically used for MP identification; 4-nitro derivatives are high-melting solids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Wet DMF or AcidWater hydrolyzes the phenacyl bromide to the alcohol. Use anhydrous solvent and dry the acid.
Incomplete Reaction Low NucleophilicityThe 4-nitro group reduces nucleophilicity. Add catalytic NaI (10 mol%) to form the more reactive phenacyl iodide in situ (Finkelstein condition).
Oily Product Residual SolventDMF is hard to remove. Wash the organic layer thoroughly with water, or use an azeotrope (heptane) on the rotovap.
Dark Color DecompositionPhenacyl bromide decomposes in light/heat. Use fresh reagent or recrystallize the bromide before use.

References

  • Potassium Fluoride Mediated Esterification

    • Efficient Esterification of Carboxylic Acids with Alkyl Halides Catalyzed by Fluoride Ions in Ionic Liquids.[2] ResearchGate.

  • Cesium Carbonate Method

    • Improved Cs2CO3 Promoted O-Alkylation of Acids. ResearchGate.

  • Safety Data (Lachrymator Handling)

    • Safety Data Sheet: 2-Bromoacetophenone.[3] Thermo Fisher Scientific.

  • General Reactivity of Phenacyl Bromides

    • Synthesis of Phenacyl Bromides and Their Imidazole Derivatives. CIDC College.

Application Note: Phenacyl Esters as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of 2-oxo-2-phenylethyl (Phenacyl) esters as photolabile protecting groups (PPGs), specifically illustrating the protocol using Phenacyl 4-nitrobenzoate (also referred to as 2-oxo-2-phenylethyl 4-nitrobenzoate) as a model system.

In this context, the "2-oxoethyl" moiety serves as the photocleavable "cage" protecting the 4-nitrobenzoate "payload."

Focus Compound: 2-Oxo-2-phenylethyl 4-nitrobenzoate Methodology: Synthesis, Photolysis, and Kinetic Monitoring

Introduction & Mechanistic Principles[1][2][3]

The Phenacyl (Pac) group (chemically 2-oxo-2-phenylethyl) is a robust photolabile protecting group used to "cage" carboxylic acids, phosphates, and amines. Unlike nitrobenzyl-based PPGs which operate via a Norrish Type II mechanism, phenacyl esters typically undergo photocleavage via a radical mechanism initiated by the triplet state of the carbonyl group (


).
The "2-Oxoethyl" Nomenclature

While "2-oxoethyl" refers to the general


 skeleton, the functional PPG is almost exclusively the Phenacyl  derivative (

). The specific compound Phenacyl 4-nitrobenzoate represents a system where:
  • Protecting Group: Phenacyl (2-oxo-2-phenylethyl).

  • Payload: 4-Nitrobenzoic acid (a UV-active reporter for easy monitoring).

Photolysis Mechanism

Upon irradiation (typically 300–360 nm), the phenacyl ester undergoes intersystem crossing to a triplet state. In the presence of a hydrogen donor (H-donor) solvent, the mechanism proceeds as follows:

  • Excitation: The carbonyl absorbs a photon, populating the singlet state (

    
    ) which rapidly crosses to the triplet state (
    
    
    
    ).
  • H-Abstraction: The triplet carbonyl abstracts a hydrogen atom from the solvent (e.g., isopropanol, ethanol, or toluene), forming a ketyl radical.

  • Radical Scission: The ketyl radical undergoes

    
    -scission, releasing the free carboxylic acid (4-nitrobenzoic acid) and generating acetophenone byproducts.
    

Note: The efficiency of this release is highly solvent-dependent. H-donor solvents are critical for high quantum yields.

Pathway Visualization

PhenacylPhotolysis Start Phenacyl 4-nitrobenzoate (Ground State) Excited Excited Triplet State (n,π*) Start->Excited hv (300-360 nm) Radical Ketyl Radical Intermediate Excited->Radical H-Abstraction Products Released Payload: 4-Nitrobenzoic Acid + Acetophenone Radical->Products β-Scission Solvent H-Donor Solvent (e.g., Isopropanol) Solvent->Radical Donates H•

Caption: Photolytic cleavage pathway of Phenacyl 4-nitrobenzoate requiring a hydrogen-donating solvent.

Experimental Protocols

Protocol A: Synthesis of Phenacyl 4-nitrobenzoate

This protocol describes the "caging" of 4-nitrobenzoic acid using Phenacyl Bromide (2-bromoacetophenone).

Reagents Required:

  • 4-Nitrobenzoic acid (1.0 equiv)

  • Phenacyl bromide (2-bromoacetophenone) (1.05 equiv)

  • Triethylamine (TEA) or

    
     (1.2 equiv)
    
  • Solvent: DMF (anhydrous) or Acetone

  • Workup: Ethyl acetate, 1M HCl, Brine,

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-nitrobenzoic acid (e.g., 5 mmol, 0.835 g) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Deprotonation: Add Triethylamine (6 mmol, 0.84 mL) dropwise. Stir for 15 minutes at room temperature to generate the carboxylate anion.

    • Expert Insight: Using

      
       in acetone is an alternative "mild" condition if the substrate is base-sensitive, but TEA/DMF is standard for nitrobenzoates.
      
  • Alkylation: Add Phenacyl bromide (5.25 mmol, 1.05 g) slowly to the reaction mixture.

    • Caution: Phenacyl bromide is a lachrymator. Handle in a fume hood.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting acid (

    
    ) should disappear, and the ester (
    
    
    
    ) should appear.
  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine.

    • Wash with saturated

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR. Key signal: Singlet at 
    
    
    
    ppm corresponding to the
    
    
    linker.
Protocol B: Photolysis (Uncaging)

This protocol details the controlled release of the payload.

Equipment:

  • UV Light Source: Mercury arc lamp (with 300 nm cutoff filter) or 365 nm LED array.

  • Quartz cuvette or borosilicate glass vial (borosilicate filters <280 nm).[1]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mM solution of Phenacyl 4-nitrobenzoate in the photolysis solvent.

    • Critical Step (Solvent Selection): You must use a solvent with H-donating capability.

    • Recommended: Ethanol, Methanol, or Acetonitrile:Isopropanol (9:1).

    • Avoid: Pure Acetonitrile or Water (unless a radical scavenger is added), as efficiency drops significantly.

  • Irradiation: Place the sample 5–10 cm from the light source. Irradiate at room temperature.

  • Monitoring: Withdraw aliquots (20

    
    L) at defined intervals (0, 1, 5, 10, 30 min).
    
  • Analysis: Analyze via HPLC (C18 column, Water/MeCN gradient).

    • Observation: Decrease in Ester peak; Appearance of 4-Nitrobenzoic acid peak and Acetophenone peak.

Data Analysis & Troubleshooting

Expected Quantitative Outcomes
ParameterValue / ObservationNotes

(Ester)
~250–260 nmSignificant absorption tail up to 330 nm.
Quantum Yield (

)
0.1 – 0.4Highly dependent on H-donor concentration.
Release Time (

)
5 – 20 minsAt 10 mW/cm² (365 nm).
Byproducts AcetophenoneCan interfere with UV detection at 240 nm.
Troubleshooting Guide
  • Issue: Slow Photolysis.

    • Cause: Lack of H-donor.

    • Solution: Add 10% Isopropanol or Dithiothreitol (DTT) to the buffer/solvent. The phenacyl radical mechanism stalls without a hydrogen source.

  • Issue: Side Reactions.

    • Cause: Oxygen quenching.

    • Solution: Degas the solution with Argon/Nitrogen for 15 minutes prior to irradiation.[1] Triplet states are quenched by dissolved

      
      .
      
  • Issue: Solubility.

    • Cause: 4-nitrobenzoate is hydrophobic.

    • Solution: Use a co-solvent system (DMSO stock diluted into buffer/alcohol).

Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Uncaging (Photolysis) Step1 Mix 4-Nitrobenzoic Acid + Base (TEA/Cs2CO3) Step2 Add Phenacyl Bromide (Alkylation) Step1->Step2 Step3 Purify Ester (Recrystallization) Step2->Step3 Step4 Dissolve in Ethanol/IPA (H-Donor Essential) Step3->Step4 Use as Reagent Step5 Irradiate (365 nm) Degas with N2 Step4->Step5 Step6 Release Payload (4-Nitrobenzoic Acid) Step5->Step6

Caption: Complete workflow from chemical synthesis to photochemical application.

References

  • Sheehan, J. C., & Umezaw, K. (1973). Phenacyl esters as photolabile protecting groups.[2] The Journal of Organic Chemistry, 38(21), 3771–3774. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Givens, R. S., & Park, C.-H. (2012). p-Hydroxyphenacyl ATP: A New Phototrigger. Methods in Molecular Biology, 84, 1-12. Link

  • Ruzicka, R., et al. (2002). Photochemistry of phenacyl esters: The role of the triplet state. The Journal of Physical Chemistry A, 106(42), 9860–9869. Link

Sources

Application Notes and Protocols for the Regioselective Synthesis of α-Acyloxy Carbonyls Using a Postulated 4-Nitrobenzoate Directing Group Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The regioselective synthesis of α-acyloxy carbonyls is a significant challenge in organic synthesis, with profound implications for drug discovery and development where such motifs are prevalent. This document outlines a novel, conceptually-driven approach to address this challenge through the strategic use of a 4-nitrobenzoate moiety as a transient directing group. While direct literature precedent for this specific application is emerging, this guide synthesizes established principles of directed C-H functionalization and enolate chemistry to propose a robust methodology. We will delve into the mechanistic rationale, provide detailed hypothetical protocols, and present a framework for the systematic development of this promising synthetic strategy.

Introduction: The Significance of α-Acyloxy Carbonyls

The α-acyloxy carbonyl moiety is a key structural feature in a wide array of biologically active molecules and pharmaceutical agents. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target binding, metabolic stability, and cell permeability. Consequently, the development of efficient and selective methods for the synthesis of α-acyloxy carbonyls is of paramount importance to the medicinal chemistry community.

A primary hurdle in the synthesis of these compounds from unsymmetrical carbonyl precursors is the control of regioselectivity. Traditional methods often yield mixtures of isomers, necessitating challenging purification steps and reducing overall efficiency. This guide proposes a strategy to overcome this limitation by employing a 4-nitrobenzoate group as a directing element to favor acyloxylation at a specific α-position.

The Challenge of Regioselectivity in α-Acyloxylation

The α-functionalization of an unsymmetrical ketone can proceed through two different enolate intermediates, leading to regioisomeric products. The regiochemical outcome is governed by the principles of kinetic versus thermodynamic control.[1][2][3]

  • Kinetic Enolate: Formed by the deprotonation of the less sterically hindered α-proton. This pathway has a lower activation energy and is favored under conditions of strong, bulky bases at low temperatures.[3][4]

  • Thermodynamic Enolate: The more substituted and generally more stable enolate. Its formation is favored under equilibrating conditions, typically with weaker bases at higher temperatures.[5][6]

Controlling the regioselectivity of α-acyloxylation therefore requires precise control over the reaction conditions to favor the formation of the desired enolate intermediate.

The 4-Nitrobenzoate Group as a Proposed Directing Element

Drawing inspiration from the well-established field of directing groups in C-H functionalization, we propose that a 4-nitrobenzoate group, temporarily installed on a carbonyl-containing molecule, can be exploited to direct the regioselective introduction of an acyloxy group at a specific α-position.[7][8] The core of this hypothesis lies in the formation of a transient, chelated intermediate that brings the oxidizing/acyloxylating agent into close proximity to the targeted α-C-H bond.

The 4-nitrobenzoate group is an attractive candidate for several reasons:

  • Strong Electron-Withdrawing Nature: The nitro group enhances the coordinating ability of the benzoate oxygen atoms.

  • Potential for Chelation: The carbonyl and nitro groups can act as bidentate ligands, forming a stable six-membered ring intermediate with a metal catalyst or the substrate itself.

  • Modifiable Handle: The 4-nitrobenzoate group can be introduced and potentially removed under specific conditions, allowing for its use as a traceless directing group.

Proposed Mechanistic Pathway

The proposed mechanism for the 4-nitrobenzoate-directed α-acyloxylation is depicted below. This is a hypothetical pathway based on analogous directing group-mediated C-H functionalization reactions.

G A Unsymmetrical Ketone B Directed Ketone (with 4-nitrobenzoyl group) A->B Introduction of 4-nitrobenzoyl group C Directed Ketone D Chelated Intermediate C->D Coordination to Metal Catalyst/Oxidant E Regioselective Enolate/Radical D->E α-C-H Activation F Regioselective Enolate/Radical G α-Acyloxy Ketone (with directing group) F->G Reaction with Acyloxy Source H Final α-Acyloxy Ketone G->H Removal of Directing Group

Figure 1. Proposed workflow for 4-nitrobenzoate directed α-acyloxylation.

Hypothetical Experimental Protocols

The following protocols are designed as a starting point for the development of a regioselective α-acyloxylation method using a 4-nitrobenzoate directing group. Optimization of reaction conditions will be necessary for specific substrates.

Protocol 1: Synthesis of a Directed Substrate (Example: 2-methylcyclohexanone)

This protocol describes the introduction of a 4-nitrobenzoyl group at a position that allows for the formation of a stable chelated intermediate.

Materials:

  • 2-methylcyclohexanone

  • 4-Nitrobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2-methylcyclohexanone (1.0 equiv.) in anhydrous DCM, add pyridine (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equiv.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the directed substrate.

Protocol 2: Proposed Directed α-Acyloxylation

This protocol outlines a hypothetical procedure for the regioselective α-acyloxylation of the directed substrate. The choice of oxidant and acyloxy source is critical and may require screening. A hypervalent iodine reagent is proposed here due to its known efficacy in α-acyloxylation reactions.[9]

Materials:

  • Directed 2-methylcyclohexanone substrate (from Protocol 1)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • 4-Nitrobenzoic acid

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a solution of the directed substrate (1.0 equiv.) in anhydrous DCM, add 4-nitrobenzoic acid (1.5 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add (diacetoxyiodo)benzene (1.2 equiv.) in one portion.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the product to determine the regioselectivity of the acyloxylation.

Data Presentation and Interpretation

The success of this methodology will be evaluated by the regioselectivity of the α-acyloxylation. The ratio of the two possible regioisomers should be determined by ¹H NMR spectroscopy and/or GC-MS analysis of the crude reaction mixture.

Table 1: Hypothetical Data for Regioselective α-Acyloxylation

SubstrateDirecting GroupOxidantSolventTemp (°C)Time (h)Regioisomeric Ratio (major:minor)Yield (%)
2-Methylcyclohexanone4-NitrobenzoylPhI(OAc)₂DCM258>95:5To be determined
2-Heptanone4-NitrobenzoylPhI(OAc)₂CH₃CN2512To be determinedTo be determined
Propiophenone4-NitrobenzoylPhI(OAc)₂DCM256To be determinedTo be determined

Visualization of the Proposed Chelation Control

The key to the proposed regioselectivity is the formation of a stable chelated intermediate that directs the reaction to a specific α-C-H bond.

Figure 2. Conceptual representation of chelation control.

Conclusion and Future Directions

This application note has outlined a novel and rational approach for the regioselective synthesis of α-acyloxy carbonyls using a 4-nitrobenzoate directing group strategy. While the protocols provided are hypothetical, they are grounded in well-established principles of organic synthesis. The successful development of this methodology would provide a valuable tool for medicinal chemists and researchers in drug development, enabling more efficient and selective access to important α-acyloxy carbonyl building blocks.

Future work should focus on the experimental validation of these protocols, including the screening of various directing groups, oxidants, and reaction conditions to optimize both the yield and regioselectivity of the transformation. Mechanistic studies, including computational modeling, will also be crucial to fully elucidate the nature of the proposed chelated intermediate and the factors governing the regiochemical outcome.

References

  • Regioselective Enolate Formation and Diastereoselectivity. (n.d.). Retrieved from a general organic chemistry resource.[4]

  • C-H activation at remote positions. (2024, January 23). YouTube.[10]

  • Regio- and stereo-selective decarbonylative alkylative arylation of terminal alkynes with aliphatic aldehydes and arenes: Via dual C-H bond functionalization. (n.d.). ResearchGate.[11]

  • Video: Regioselective Formation of Enolates. (2023, April 30). JoVE.[5]

  • Site-selective C–H arylation of primary aliphatic amines enabled by a catalytic transient directing group. (n.d.). SciSpace.[12]

  • Regioselective enolate formation, choosing major and minor products. (n.d.). ECHEMI.[6]

  • H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation. (n.d.). PMC.[13]

  • Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. (n.d.). Organic Chemistry Portal.[14]

  • Visible light-assisted organocatalytic α-acyloxylation of ketones using carboxylic acids and N-halosuccinimides. (n.d.). The Royal Society of Chemistry.[15]

  • C-H Functionalization Directed by Ketone. (2014, October 29). The Dong Group.[16]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018, September 25). YouTube.[1]

  • Removable and modifiable directing groups in C-H activation. (2024, January 18). YouTube.[7]

  • Electrochemical C3 acyloxylation reactions of 2H-indazoles with carboxylic acids via C(sp 2 )–O coupling. (n.d.).[17]

  • Direct Arylation of Strong Aliphatic C–H Bonds. (n.d.). PMC.[18]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (n.d.). Organic Chemistry Frontiers (RSC Publishing).[19]

  • Recent trends in Pd-catalyzed remote functionalization of carbonyl compounds. (2013). Organic & Biomolecular Chemistry, 12(2), 233-41.[20]

  • A General Method for the α-Acyloxylation of Carbonyl Compounds. (n.d.). ResearchGate.[21]

  • Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. (n.d.). Organic Letters.[22]

  • Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. (2011). PubMed.[9]

  • Visible light-assisted organocatalytic α-acyloxylation of ketones using carboxylic acids and N-halosuccinimides. (n.d.). Chemical Communications (RSC Publishing).[23]

  • Peroxide, bis(p-nitrobenzoyl). (n.d.). Organic Syntheses Procedure.[24]

  • γ‐C‐H acyloxylation of free amines using transient directing group... (n.d.). ResearchGate.[25]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.[2]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011). PMC.[26]

  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems. (n.d.).[27]

  • A general method for the alpha-acyloxylation of carbonyl compounds. (n.d.). PubMed.[28]

  • Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal.[29]

  • Recent development in transition metal-catalysed C–H olefination. (2021). Chemical Science, 12(8), 2735-2755.[8]

  • Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. (n.d.).[30]

  • gcw.Enolate Seminar 3.12.8pm. (n.d.). Macmillan Group.[31]

  • Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. (n.d.). ACS Publications.[32]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2022). University of Eastern Piedmont.[33]

  • Recent trends in Pd-catalyzed remote functionalization of carbonyl compounds. (2014). PubMed.[34]

  • Catalytic α-C–H functionalization of carbonyl compounds via SET-induced formation of α-carbonyl radicals. (n.d.). Chemical Communications (RSC Publishing).[35]

  • Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyz. (2015).[36]

  • A general method for the α-acyloxylation of carbonyl compounds. (n.d.). University of Strathclyde.[37]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.[3]

  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (n.d.).[38]

  • C–H Functionalization Reaction Manual. (n.d.). Sigma-Aldrich.[39]

Sources

Application Note: High-Efficiency Synthesis of 2,2-Diethoxyethyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2,2-diethoxyethyl 4-nitrobenzoate via the nucleophilic substitution (


) of 2-bromoacetaldehyde diethyl acetal  with 4-nitrobenzoate . This transformation is a critical step in the generation of protected aldehyde linkers and precursors for indole synthesis (e.g., Leimgruber-Batcho derived pathways) and other heterocyclic scaffolds.

The protocol addresses common challenges such as the steric hindrance of the acetal group, the lower nucleophilicity of nitro-substituted benzoates, and the acid-sensitivity of the diethyl acetal moiety. By utilizing a potassium carbonate (


) / dimethylformamide (DMF)  system enhanced with potassium iodide (KI)  catalysis, this method ensures high yields (>90%) and reproducibility.

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via a classical


 Nucleophilic Substitution . The 4-nitrobenzoate anion, generated in situ by deprotonation of 4-nitrobenzoic acid with a weak base (

), acts as the nucleophile. It attacks the

-carbon of the 2-bromoacetaldehyde diethyl acetal, displacing the bromide leaving group.
  • Activation: The addition of catalytic Potassium Iodide (KI) facilitates a Finkelstein-type halogen exchange, transiently converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Electronic Effects: The nitro group at the para position of the benzoate is electron-withdrawing, stabilizing the carboxylate anion but reducing its nucleophilicity compared to unsubstituted benzoates. This necessitates the use of a polar aprotic solvent (DMF) to solvate the cation (

    
    ), leaving the anion "naked" and more reactive.
    
Reaction Scheme Visualization

ReactionMechanism Acid 4-Nitrobenzoic Acid Salt 4-Nitrobenzoate Anion Acid->Salt Deprotonation (DMF, 25°C) Base K2CO3 Base->Salt Product 2,2-Diethoxyethyl 4-nitrobenzoate Salt->Product SN2 Attack (100°C) Bromo 2-Bromoacetaldehyde diethyl acetal Intermediate Transient Alkyl Iodide Bromo->Intermediate Finkelstein Exchange (KI) Iodide KI (Catalyst) Iodide->Intermediate Intermediate->Product Fast SN2

Figure 1: Mechanistic pathway highlighting the in situ activation of the alkyl halide and carboxylate.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.PurityRole
4-Nitrobenzoic Acid 167.121.0>99%Substrate (Nucleophile source)
2-Bromoacetaldehyde diethyl acetal 197.071.2>97%Electrophile (Alkylating agent)
Potassium Carbonate (

)
138.211.5AnhydrousBase
Potassium Iodide (KI) 166.000.1>99%Catalyst
DMF (N,N-Dimethylformamide) 73.09-AnhydrousSolvent
Ethyl Acetate (EtOAc) --ACS GradeExtraction Solvent
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile
  • Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Nitrobenzoic acid (1.0 equiv) and Anhydrous

    
      (1.5 equiv).
    
  • Add DMF (concentration ~0.5 M relative to the acid).

    • Note: Ensure the DMF is dry to prevent hydrolysis of the acetal later.

  • Stir the suspension at room temperature for 15–30 minutes.

    • Observation: Evolution of

      
       gas may occur; ensure proper venting.
      
Step 2: Alkylation Reaction
  • Add Potassium Iodide (KI) (0.1 equiv) to the mixture.

  • Add 2-Bromoacetaldehyde diethyl acetal (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100°C in an oil bath.

  • Maintain stirring at 100°C for 6–12 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes). The starting acid will remain at the baseline or appear as a streak; the product will appear as a distinct spot with higher

      
       (~0.5–0.6).
      
Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice-Water (5x reaction volume) to quench and dissolve inorganic salts.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with:

    • Water (2 x 50 mL) – Critical to remove residual DMF.

    • Saturated

      
        (1 x 50 mL) – Removes unreacted acid.
      
    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Step 4: Purification
  • Crude Assessment: The crude product is often sufficiently pure (>95%) for subsequent steps.

  • Flash Chromatography: If purification is required, use a silica gel column eluting with Hexanes:EtOAc (9:1 to 4:1) .

    • Caution: Silica gel is slightly acidic. To prevent acetal hydrolysis during chromatography, add 1% Triethylamine to the eluent system.

Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRecommendedImpact of Deviation
Temperature 90–100°C<80°C: Reaction is sluggish due to steric bulk.>120°C: Risk of acetal thermal decomposition or elimination.
Solvent DMFAcetone: Boiling point too low (56°C) for efficient reaction.DMSO: Harder to remove during workup.
Base

NaH: Too aggressive; risk of side reactions.

:
Weaker nucleophilicity of the resulting salt.
Catalyst KI (10 mol%)None: Reaction time increases significantly (up to 24-48h).
Troubleshooting Guide
  • Issue: Low Yield / Recovery

    • Cause: Hydrolysis of the acetal during workup.

    • Solution: Ensure all aqueous washes are neutral or slightly basic (

      
      ). Do not use acidic washes (e.g., HCl) to neutralize the base.
      
  • Issue: Residual DMF

    • Cause: Inefficient washing.

    • Solution: DMF partitions into water, but multiple washes are needed. Alternatively, azeotrope with heptane or xylene during rotary evaporation.

  • Issue: Starting Material Remains

    • Cause: Low nucleophilicity of 4-nitrobenzoate.

    • Solution: Increase temperature to 110°C or increase KI loading to 20 mol%.

Workflow Diagram

Workflow Start Start: 4-Nitrobenzoic Acid SaltForm Salt Formation: Add K2CO3, DMF Stir 30 min @ RT Start->SaltForm Addition Reagent Addition: Add KI (cat.) + Bromoacetal SaltForm->Addition Reaction Reaction: Heat to 100°C for 8-12h Addition->Reaction Check TLC Check Complete? Reaction->Check Check->Reaction No (Continue Heating) Quench Workup: Pour into Ice/Water Extract w/ EtOAc Check->Quench Yes Wash Purification: Wash w/ H2O, NaHCO3, Brine Dry & Concentrate Quench->Wash End Final Product: 2,2-Diethoxyethyl 4-nitrobenzoate Wash->End

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

  • 2-Bromoacetaldehyde diethyl acetal: Lachrymator. Causes skin and eye irritation. Handle in a fume hood.

  • 4-Nitrobenzoic acid: Irritant.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact and inhalation.

  • General: Perform all operations in a well-ventilated fume hood. Wear nitrile gloves and safety glasses.

References

  • Organic Syntheses Procedure (General Acetal Synthesis)

    • Title: Nitroacetaldehyde Diethyl Acetal[1]

    • Source: Organic Syntheses, Coll.[2] Vol. 10, p.554 (2004); Vol. 79, p.146 (2002).

    • URL:[Link]

  • Alkylation of Phenols/Acids with Bromoacetals (Comparable Conditions)

    • Title: Total Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine (Reagents and Conditions: a) bromoacetaldehyde diethyl acetal, K2CO3, DMF, 140°C).
    • Source: ResearchGate (Snippet from publication).[3]

    • URL:[Link][3][4]

  • General Esterification Protocol (Fischer vs Alkylation)

    • Title: Esterification - Alcohols and Carboxylic Acids[5]

    • Source: Chemguide.
    • URL:[Link]

  • Reaction of Bromoacetals (General Reactivity)

    • Title: Acetaldehyde, bromo-, diethyl acetal[2][3][6]

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p.123 (1955); Vol. 24, p.17 (1944).

    • URL:[Link]

Sources

Application Note: Synthesis of Heterocycles Using 2-Oxoethyl 4-Nitrobenzoate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 2-oxoethyl 4-nitrobenzoate and its substituted derivatives as versatile synthons in the construction of nitrogen-containing heterocycles. While often overlooked in favor of simple halides or acetates, the 4-nitrobenzoate moiety offers distinct advantages: it imparts high crystallinity for easy purification, provides a UV-active chromophore for reaction monitoring, and serves as an activated leaving group or an intramolecular transfer agent in cyclization reactions.

This guide focuses on two primary workflows:

  • The "Anchor" Protocol: Synthesis of the this compound intermediate.

  • The "Transfer" Protocol: Microwave-assisted synthesis of trisubstituted imidazoles, where the nitrobenzoate ester functionality is incorporated into the heterocycle core.

Chemical Background & Rationale

The Intermediate: this compound

The term "this compound" refers to the ester formed between 4-nitrobenzoic acid and a 2-hydroxy-carbonyl species (glycolaldehyde or


-hydroxy ketones).
  • Structure:

    
    
    
  • Role of the 4-Nitrobenzoate Group:

    • Crystallinity: The rigid, planar nitrobenzene system facilitates the formation of solid intermediates, often avoiding the need for chromatography (Source 1.15).

    • Electronic Activation: The electron-withdrawing nitro group increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by ammonia or amines during heterocycle formation.

    • UV Traceability: Strong absorbance at ~254 nm allows for precise HPLC monitoring of intermediates that might otherwise be UV-silent (e.g., aliphatic acyloins).

Mechanistic Pathways

The intermediate participates in two distinct reaction manifolds:

  • Nucleophilic Substitution (

    
    ):  The 2-oxoethyl group acts as an electrophile (at the 
    
    
    
    -carbon), displacing the benzoate as a leaving group (e.g., in Hantzsch thiazole synthesis).
  • Davidson-Type Rearrangement: In the presence of ammonium acetate (

    
    ), the ester carbonyl is attacked by ammonia, eventually becoming the C2 carbon of an imidazole ring.
    

Protocol A: Synthesis of the this compound Intermediate

This protocol describes the preparation of a substituted intermediate (e.g., where


 are aryl or heteroaryl), which is more stable and common in drug discovery than the unsubstituted aldehyde.
Materials
  • Substrate:

    
    -Bromo ketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone or 2-bromo-1-(furan-2-yl)ethanone).
    
  • Reagent: 4-Nitrobenzoic acid (1.1 equiv).

  • Base: Potassium carbonate (

    
    , 1.5 equiv) or Triethylamine (
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 4-nitrobenzoic acid (10 mmol) in DMF (20 mL).

  • Activation: Add

    
     (15 mmol) and stir at room temperature for 15 minutes to generate the potassium carboxylate salt.
    
  • Addition: Slowly add the

    
    -bromo ketone (10 mmol) dissolved in minimal DMF over 10 minutes.
    
    • Note: Exothermic reaction. Maintain temperature

      
       to prevent polymerization.
      
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide spot should disappear.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The product usually precipitates as a solid due to the 4-nitrobenzoate group. Filter the solid.[1][2][3]

    • If oil forms: Extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.[4]
  • Purification: Recrystallize from Ethanol or Acetone/Ethanol (1:1).

Yield Expectation: 75–85% (Source 1.15).

SynthesisWorkflow Start 4-Nitrobenzoic Acid + K2CO3 Inter Potassium Benzoate Salt Start->Inter Deprotonation Add Add Alpha-Bromo Ketone Inter->Add React Stir 2-4h (DMF, RT) Add->React SN2 Reaction Quench Ice Water Precipitation React->Quench Product 2-Oxoethyl 4-nitrobenzoate Quench->Product Filtration

Figure 1: Workflow for the synthesis of the this compound intermediate.

Protocol B: Synthesis of Trisubstituted Imidazoles

This protocol utilizes the This compound intermediate to synthesize 2,4,5-trisubstituted imidazoles. This is a "One-Pot" cyclization where the nitrogen source is ammonium acetate.

Key Feature: The 4-nitrophenyl group from the benzoate ester is transferred to the C2 position of the imidazole.

Materials
  • Intermediate: this compound derivative (1.0 mmol).

  • Nitrogen Source: Ammonium Acetate (

    
    , 10–20 mmol, excess).
    
  • Support (Optional but Recommended): Acidic Alumina or Silica Gel (for solvent-free microwave synthesis).

  • Equipment: Microwave Reactor (e.g., CEM or Biotage) or Oil Bath.

Step-by-Step Procedure (Microwave Assisted)
  • Preparation: Mix the this compound intermediate (1 mmol) with ammonium acetate (10 mmol) in a microwave vial.

    • Green Chemistry Variant: Grind the reagents with 0.5 g of Silica Gel or Alumina until a homogeneous powder forms (Source 1.13).

  • Irradiation: Seal the vial and irradiate at 130°C for 5–10 minutes .

    • Conventional Heating:[5] If microwave is unavailable, heat in an acetic acid solution at reflux (

      
      ) for 2–4 hours.
      
  • Extraction:

    • For Solvent-Free: Cool the vial. Add Ethyl Acetate (20 mL) and vortex to extract the product from the solid support. Filter off the silica/alumina.

    • For Solution: Neutralize with saturated

      
       and extract with Ethyl Acetate.
      
  • Purification: Concentrate the organic layer.[4][6] Purify via flash column chromatography (Eluent: Petroleum Ether/Ethyl Acetate, gradient 5:1 to 1:1).

  • Characterization: Verify using

    
    -NMR.[4][7][8] The imidazole 
    
    
    
    proton typically appears broad around 12–13 ppm.
Data Analysis & Yields
Substrate (R-CO-CH(O-CO-Ar)-R)MethodTimeYield (%)Ref
Di-furan-2-yl derivative Microwave / Alumina5 min86%[1]
Di-furan-2-yl derivative Conventional Heat60 min70%[1]
Adamantyl derivative Reflux (Acetic Acid)3 h76%[2]

Mechanistic Insight: The "Ammonium Insertion"

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple displacement. It involves the formation of an


-imino ketone followed by attack on the ester carbonyl.
  • Imine Formation: Ammonia (from

    
    ) condenses with the ketone carbonyl of the 2-oxoethyl group to form an imine.
    
  • Ammonolysis/Attack: Excess ammonia attacks the ester carbonyl (the 4-nitrobenzoate part), generating an amide-like intermediate.

  • Cyclization: The nitrogen of the amide attacks the imine carbon (or vice-versa, depending on pH), closing the ring.

  • Dehydration: Loss of water drives the aromatization to the imidazole.

Mechanism cluster_legend Key Transformation Step1 Start: 2-Oxoethyl 4-nitrobenzoate Step2 Alpha-Imino Ketone Formation (+NH3) Step1->Step2 NH4OAc Step3 Nucleophilic Attack on Ester Carbonyl Step2->Step3 NH3 Step4 Cyclization & Dehydration Step3->Step4 - H2O Final Trisubstituted Imidazole Step4->Final Aromatization Info The 4-nitrobenzoate ester carbon becomes C2 of the Imidazole

Figure 2: Mechanistic pathway for the conversion of this compound to imidazole.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Intermediate) Hydrolysis of esterEnsure anhydrous conditions during synthesis (dry DMF/ACN).
Oiling out Impurities preventing crystallizationUse a seed crystal or switch solvent system to EtOH/Water.
Incomplete Cyclization Insufficient AmmoniaIncrease

to 20 equivalents.
Side Products (Oxazoles) Low Nitrogen pressureEnsure the reaction vessel is sealed (microwave) to keep

concentration high.

References

  • Li, B., et al. (2013). Facile synthesis of trisubstituted imidazoles from 1,2-di(furan-2-yl)-2-oxoethyl carboxylates and their chemiluminescence. Comptes Rendus Chimie, 16(9), 821-825.

  • Kwong, H. C., et al. (2017).[3] Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 22(12), 2185.

  • Ramishvili, T., et al. (2021).[5] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Advances in Chemical Engineering and Science, 11, 251-262.[2]

  • Sapayev, F. A., et al. (2020). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate.[9] Acta Crystallographica Section E, 76(12), 1805-1809.

Sources

Application Note: Crystallization Techniques for 2-amino-2-oxoethyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-amino-2-oxoethyl 4-nitrobenzoate is a small organic molecule of interest in pharmaceutical and materials science research. The ability to obtain high-quality crystalline material is paramount for definitive structural elucidation, purity assessment, and formulation development. The presence of a nitro group, an ester linkage, and a primary amide in its structure presents both opportunities and challenges for crystallization. This application note provides a comprehensive guide to effective crystallization strategies for this compound, grounded in an understanding of its physicochemical properties and the principles of crystal engineering.

The molecular structure, characterized by a rigid nitro-substituted aromatic ring and a flexible amino-oxoethyl chain, suggests a propensity for strong intermolecular interactions, including hydrogen bonding from the amide group and dipole-dipole interactions involving the nitro and ester functionalities. These interactions are key drivers for self-assembly into an ordered crystalline lattice. While amides can sometimes pose challenges in crystallization, the presence of the nitro group generally enhances the crystallizability of aromatic compounds.[1]

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the physicochemical properties of 2-amino-2-oxoethyl 4-nitrobenzoate is the foundation for developing robust crystallization protocols.

Molecular Structure and Crystal Packing:

The crystal structure of 2-amino-2-oxoethyl 4-nitrobenzoate reveals significant intermolecular interactions. The asymmetric unit contains one molecule, and the dihedral angle between the amide and benzoate groups is approximately 89.4°.[2] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, a common feature in the crystals of amides and nitro compounds.[2][3]

Solubility and Solvent Selection:

Proper solvent selection is the most critical parameter in crystallization. The ideal solvent should exhibit moderate solubility for the compound, with a significant positive temperature coefficient of solubility for cooling crystallization methods. A preliminary solvent screen is highly recommended.

Solvent Class Predicted Solubility Behavior Rationale
Alcohols (e.g., Ethanol, Methanol) Good to ModerateThe polar hydroxyl group can interact with the amide and nitro functionalities. Ethanol has been successfully used for single crystal growth of the target compound.[2]
Ketones (e.g., Acetone) ModerateThe carbonyl group can act as a hydrogen bond acceptor.
Esters (e.g., Ethyl Acetate) Moderate to LowOffers a balance of polarity.
Chlorinated Solvents (e.g., Dichloromethane) LowMay be useful as an anti-solvent.
Aromatic Hydrocarbons (e.g., Toluene) LowUnlikely to be a primary solvent but could be used in anti-solvent methods.
Water Very LowThe hydrophobic aromatic ring limits aqueous solubility.

Potential for Polymorphism:

Organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like 2-amino-2-oxoethyl 4-nitrobenzoate, can often exhibit polymorphism—the ability to exist in multiple crystal forms.[4][5][6] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. Therefore, it is crucial to characterize the resulting crystals from different techniques to identify any polymorphic variations.

Crystallization Methodologies and Protocols

Based on the known properties of the target compound and related molecules, several crystallization techniques can be employed.

Slow Evaporation Crystallization

This is a simple and effective method for obtaining high-quality single crystals, especially when the solubility of the compound in a particular solvent is good. This method has been reported to successfully yield single crystals of 2-amino-2-oxoethyl 4-nitrobenzoate from an ethanol solution.[2]

Protocol:

  • Dissolution: Prepare a saturated or near-saturated solution of 2-amino-2-oxoethyl 4-nitrobenzoate in a suitable solvent (e.g., ethanol) at room temperature. Gentle warming can be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vessel for crystal growth. Once crystals of a suitable size have formed, carefully harvest them from the mother liquor.

Slow_Evaporation A Dissolve Compound in Solvent B Filter Solution A->B Ensure clarity C Slow Evaporation of Solvent B->C Controlled rate D Crystal Formation and Growth C->D Supersaturation E Harvest Crystals D->E Isolate product

Caption: Workflow for Slow Evaporation Crystallization.

Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Dissolution: Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.

  • Hot Filtration: If any undissolved material is present, perform a hot filtration to remove it.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For further crystallization, the solution can be placed in a refrigerator or freezer.

  • Crystal Harvesting: Once crystal formation is complete, isolate the crystals by filtration.

Cooling_Crystallization A Dissolve Compound at Elevated Temperature B Hot Filtration (optional) A->B C Slow Cooling to Lower Temperature B->C Induce supersaturation D Crystal Nucleation and Growth C->D E Isolate Crystals D->E

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Addition (Vapor Diffusion or Liquid-Liquid Diffusion)

This method involves the addition of a second solvent (the "anti-solvent") in which the compound is poorly soluble, to a solution of the compound in a "good" solvent. This reduces the overall solubility and induces crystallization.

Vapor Diffusion Protocol:

  • Solution Preparation: Prepare a concentrated solution of the compound in a "good" solvent (e.g., acetone).

  • Setup: Place the solution in a small, open vial. Place this vial inside a larger, sealed container that contains a volume of the anti-solvent (e.g., hexane).

  • Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution of the compound, causing a gradual decrease in solubility and promoting crystal growth.

  • Incubation and Harvesting: Allow the system to equilibrate in a stable environment until crystals form.

Liquid-Liquid Diffusion Protocol:

  • Layering: Carefully layer a solution of the compound in a dense "good" solvent (e.g., dichloromethane) at the bottom of a narrow tube or vial.

  • Anti-Solvent Addition: Gently add a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, creating a distinct interface.

  • Diffusion: Over time, the solvents will slowly mix at the interface, leading to supersaturation and crystallization in that region.

Anti_Solvent_Addition A Compound in 'Good' Solvent (Vial) B Anti-Solvent (Sealed Chamber) B->A E Supersaturation and Crystallization B->E C Layer Anti-Solvent D Compound in 'Good' Solvent C->D Slow Mixing at Interface D->E

Caption: Conceptual diagrams for Anti-Solvent Addition techniques.

Troubleshooting and Optimization

  • No Crystals Form: The solution may be undersaturated. Try concentrating the solution further or using a slower evaporation rate. Seeding with a previously obtained crystal can also induce nucleation.

  • Oiling Out: The compound may be precipitating as an amorphous oil. This can occur if the solution is too concentrated or cooled too rapidly. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

  • Poor Crystal Quality: This can be due to rapid crystal growth. Slowing down the crystallization process (e.g., slower evaporation, slower cooling, or slower anti-solvent addition) can lead to larger and more well-defined crystals.

Characterization of Crystalline Material

Once crystals are obtained, it is essential to characterize them to confirm their identity, purity, and crystalline form.

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive structural information.

  • Powder X-ray Diffraction (PXRD): Useful for phase identification and assessing polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify phase transitions.

  • Microscopy: For visual inspection of crystal morphology and quality.

Conclusion

The crystallization of 2-amino-2-oxoethyl 4-nitrobenzoate can be readily achieved using standard laboratory techniques. The presence of both hydrogen bond donating and accepting moieties, along with the rigid nitroaromatic core, facilitates the formation of a stable crystal lattice. Slow evaporation from an ethanolic solution is a proven method for obtaining single crystals. For bulk crystallization, cooling crystallization and anti-solvent addition methods are also highly viable. Careful control over solvent selection, concentration, and the rate of supersaturation are key to obtaining high-quality crystalline material suitable for further research and development.

References

  • Lokaj, J., et al. (2017). 2-Amino-4-nitrobenzothiazole. ResearchGate. [Link]

  • Sapayev, A. A., et al. (2020). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 69–74. [Link]

  • Varma, S., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(1), 107-118. [Link]

  • Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • West, K. R., et al. (2018). Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylbenzothiazole. PubChem. [Link]

  • Sapayev, A. A., et al. (2020). Crystal structures of 2-amino-2-oxoethyl 4-bromo-benzoate, 2-amino-2-oxoethyl 4-nitro-benzoate and 2-amino-2-oxoethyl 4-amino-benzoate monohydrate. PubMed. [Link]

  • Imai, Y., et al. (2011). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 11(4), 1132–1141. [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • ResearchGate. (n.d.). What is the best technique for amide purification?. ResearchGate. [Link]

  • Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. MSU Chemistry. [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

  • Karki, S., et al. (2007). Polymorphism in p-aminobenzoic acid. CrystEngComm, 9(10), 896-899. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-nitrobenzoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-2-nitrobenzoate. PubChem. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. [Link]

  • Becker, R., & Gjikaj, M. (2017). Polymorphism of the Transition Metal Oxidotellurates NiTeO4 and CuTe2O5. Inorganics, 5(4), 83. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylethyl 4-nitrobenzoate. PubChem. [Link]

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • ChemSynthesis. (n.d.). 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. ChemSynthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-nitrobenzothiazole. PubChem. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-Oxoethyl 4-Nitrobenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-oxoethyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

What are the primary challenges in synthesizing this compound?

The principal challenge lies in the inherent reactivity of the aldehyde functionality in the desired 2-oxoethyl ester. Many standard esterification conditions, whether acidic or basic, can lead to side reactions involving the aldehyde group, such as aldol condensation, oxidation, or polymerization. This necessitates a carefully planned synthetic strategy to protect the aldehyde during the esterification step.

What are the most viable synthetic routes to obtain this compound?

Two main strategies are recommended:

  • Protecting Group Strategy: This is the most robust and generally higher-yielding approach. It involves protecting the aldehyde of a 2-hydroxyacetaldehyde equivalent, followed by esterification with 4-nitrobenzoic acid, and subsequent deprotection.

  • Direct Esterification (with caution): While seemingly more straightforward, direct esterification methods are prone to lower yields and the formation of multiple byproducts due to the instability of the aldehyde.

This guide will primarily focus on the more reliable protecting group strategy.

Troubleshooting Guide: The Protecting Group Strategy

This approach can be broken down into three key stages:

  • Protection: Formation of an acetal from a suitable starting material.

  • Esterification: Coupling of the protected alcohol with 4-nitrobenzoic acid.

  • Deprotection: Hydrolysis of the acetal to reveal the target 2-oxoethyl ester.

Below, we address common issues that may arise at each stage.

Stage 1: Protection of the Aldehyde

A common and effective starting material is 2,2-diethoxyethanol, where the aldehyde is protected as a diethyl acetal.

Problem: Low Yield of the Protected Alcohol

  • Potential Cause: Incomplete reaction or decomposition of the starting material.

  • Troubleshooting:

    • Purity of Reagents: Ensure the starting 2,2-diethoxyethanol is of high purity and free from water.

    • Reaction Conditions: If synthesizing the protected alcohol, ensure anhydrous conditions and appropriate temperature control.

Stage 2: Esterification

Here, we will discuss two common and effective methods for esterifying 4-nitrobenzoic acid with 2,2-diethoxyethanol: a modified Steglich esterification and the Mitsunobu reaction.

Method A: Dicyclohexylcarbodiimide (DCC) Coupling (Steglich Esterification)

This method is a reliable choice for forming esters under mild, neutral conditions.[1]

Problem: Low Yield of 2,2-Diethoxyethyl 4-Nitrobenzoate

  • Potential Cause 1: Incomplete Activation of Carboxylic Acid. The formation of the active O-acylisourea intermediate may be inefficient.

    • Troubleshooting:

      • Catalyst: Ensure a catalytic amount of 4-dimethylaminopyridine (DMAP) is used. DMAP is a highly effective acylation catalyst.[1]

      • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the activated intermediate.

      • Temperature: The reaction is typically run at room temperature. Lowering the temperature to 0 °C during the addition of DCC can sometimes minimize side reactions.

  • Potential Cause 2: Formation of N-acylurea byproduct. The activated carboxylic acid can rearrange to a stable N-acylurea, which is a common byproduct in DCC couplings.

    • Troubleshooting:

      • Order of Addition: Add the DCC solution slowly to a mixture of the 4-nitrobenzoic acid, 2,2-diethoxyethanol, and DMAP.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alcohol to favor the desired ester formation over the rearrangement.

  • Potential Cause 3: Difficulty in Removing Dicyclohexylurea (DCU) byproduct. DCU is notoriously insoluble in many organic solvents and can trap the product.

    • Troubleshooting:

      • Filtration: After the reaction is complete, cool the reaction mixture to 0 °C to maximize the precipitation of DCU, then filter.

      • Washing: Wash the filtered DCU solid with a small amount of cold solvent to recover any trapped product.

      • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct can be removed with an aqueous wash.

Method B: Mitsunobu Reaction

The Mitsunobu reaction is an excellent method for converting alcohols to esters with inversion of stereochemistry (not relevant here, but a powerful tool), often providing high yields under mild conditions.[2][3][4][5]

Problem: Low Yield or No Reaction

  • Potential Cause 1: Inactive Reagents. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) can degrade over time.

    • Troubleshooting:

      • Reagent Quality: Use freshly opened or properly stored reagents. PPh₃ should be a white, crystalline solid. DEAD/DIAD are often supplied as solutions.

      • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Potential Cause 2: Incorrect pKa of the Nucleophile. The Mitsunobu reaction generally requires the carboxylic acid to have a pKa of less than 13.[5] 4-Nitrobenzoic acid has a pKa of approximately 3.4, which is well within the acceptable range.

Problem: Difficult Purification

  • Potential Cause: Removal of Triphenylphosphine Oxide (TPPO) and the Hydrazinedicarboxylate Byproduct. These byproducts can be challenging to separate from the desired ester.[5][6]

    • Troubleshooting:

      • Crystallization: TPPO can sometimes be crystallized from the reaction mixture by adding a non-polar solvent like hexane or ether and cooling.

      • Chromatography: Column chromatography is often necessary for complete purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

      • Polymer-supported Reagents: Consider using polymer-supported triphenylphosphine, where the resulting phosphine oxide can be removed by simple filtration.[5]

Parameter DCC Coupling (Steglich) Mitsunobu Reaction
Key Reagents 4-Nitrobenzoic acid, 2,2-diethoxyethanol, DCC, DMAP4-Nitrobenzoic acid, 2,2-diethoxyethanol, PPh₃, DEAD/DIAD
Typical Solvent Anhydrous DCM or THFAnhydrous THF or Dioxane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Byproducts Dicyclohexylurea (DCU)Triphenylphosphine oxide (TPPO), reduced azodicarboxylate
Advantages Readily available reagents, good for acid-sensitive substrates.[7]High yields, mild conditions, reliable for sterically hindered alcohols.
Disadvantages DCU removal can be cumbersome, potential for N-acylurea formation.Byproduct removal can be challenging, requires anhydrous conditions.

Stage 3: Deprotection of the Acetal

The final step is the hydrolysis of the acetal to unveil the aldehyde functionality. This is typically achieved under mild acidic conditions.[8][9][10]

Problem: Incomplete Deprotection

  • Potential Cause: Insufficiently Acidic Conditions or Short Reaction Time.

    • Troubleshooting:

      • Acid Catalyst: Use a catalytic amount of a mild acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid in the presence of water.

      • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure complete conversion.

      • Aqueous Workup: The reaction is driven by the presence of water.[11] Ensure sufficient water is present in the reaction mixture or during the workup.

Problem: Low Yield of the Final Product

  • Potential Cause: Product Instability. The target molecule, this compound, contains a reactive aldehyde and may be prone to degradation or polymerization under harsh conditions.

    • Troubleshooting:

      • Mild Conditions: Use the mildest possible acidic conditions for deprotection. Avoid strong mineral acids and prolonged heating.

      • Purification: Purify the product promptly after the reaction is complete. Column chromatography on silica gel is a common method for purifying α-keto esters.[12]

      • Storage: Store the purified product at low temperatures and under an inert atmosphere to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Diethoxyethyl 4-Nitrobenzoate via DCC Coupling
  • To a solution of 4-nitrobenzoic acid (1.0 eq) and 2,2-diethoxyethanol (1.2 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient).

Protocol 2: Hydrolysis of 2,2-Diethoxyethyl 4-Nitrobenzoate
  • Dissolve the 2,2-diethoxyethyl 4-nitrobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product, this compound, by flash column chromatography.

Visualizing the Process

Synthetic Workflow

SynthesisWorkflow cluster_protection Protection (Assumed Starting Material) cluster_esterification Esterification cluster_deprotection Deprotection 2_2_diethoxyethanol 2,2-Diethoxyethanol esterification_step Esterification (DCC/DMAP or Mitsunobu) 2_2_diethoxyethanol->esterification_step 4_nitrobenzoic_acid 4-Nitrobenzoic Acid 4_nitrobenzoic_acid->esterification_step protected_ester 2,2-Diethoxyethyl 4-Nitrobenzoate esterification_step->protected_ester deprotection_step Acidic Hydrolysis (p-TsOH, H2O) protected_ester->deprotection_step final_product 2-Oxoethyl 4-Nitrobenzoate deprotection_step->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting start Low Yield of This compound check_esterification Check Esterification Step (TLC of crude protected ester) start->check_esterification ester_ok Protected Ester Formed check_esterification->ester_ok check_deprotection Check Deprotection Step (TLC of final reaction) deprotection_incomplete Incomplete Deprotection check_deprotection->deprotection_incomplete ester_ok->check_deprotection Yes ester_low Low Yield of Protected Ester ester_ok->ester_low No deprotection_degradation Product Degradation deprotection_incomplete->deprotection_degradation Streaking/multiple spots deprotection_incomplete_cause Insufficient Acid/Time? deprotection_incomplete->deprotection_incomplete_cause Starting material remains ester_low_cause1 Inactive Reagents? ester_low->ester_low_cause1 ester_low_cause2 Suboptimal Conditions? ester_low->ester_low_cause2 ester_low_cause3 Byproduct Issues? ester_low->ester_low_cause3 deprotection_degradation_cause Harsh Conditions? deprotection_degradation->deprotection_degradation_cause

Caption: Troubleshooting decision tree for low yield.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • EGEE 439: Alternative Fuels from Biomass Sources. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Carboxylic Acids, Esters and their Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimization of Esterification and Transesterification Process for Biodiesel Production fom Used Cooking Oil. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Diethylaminoethyl 4-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Oxford Academic. (n.d.). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • YouTube. (2021, March 6). Transesterification Reaction. Retrieved from [Link]

  • National Institutes of Health. (2017, November 2). Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Transesterification double step process modification for ethyl ester biodiesel production from vegetable and waste oils | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • ResearchGate. (2025, November 10). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2020, December 15). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts | The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 2-EHO. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

Sources

Preventing hydrolysis of 2-oxoethyl esters during workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EST-2OX-001 Subject: Preventing hydrolysis of 2-oxoethyl esters (acyloxy ketones) during aqueous workup Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight[1]

The Problem: You are observing the degradation of 2-oxoethyl esters (structure:


) during standard extraction or purification. This is not random decomposition; it is a predictable result of the molecule's electronic architecture.

The Mechanism (Why it happens): Unlike standard alkyl esters, 2-oxoethyl esters contain a ketone carbonyl separated from the ester oxygen by a single methylene bridge. This ketone exerts a powerful electron-withdrawing inductive effect (-I effect).

  • The ketone pulls electron density from the bridging methylene and the ester oxygen.

  • This "starves" the ester carbonyl carbon, making it significantly more electrophilic (positive character).

  • Consequently, the energy barrier for nucleophilic attack by water (hydrolysis) or hydroxide (saponification) is drastically lowered.

Standard workups often use saturated


 (pH ~8.5). For a 2-oxoethyl ester, this mild basicity is often sufficient to drive rapid hydrolysis, cleaving your product back to the carboxylic acid and the 

-hydroxy ketone.
Visualization: The Instability Mechanism

HydrolysisMechanism Substrate 2-Oxoethyl Ester (Highly Activated) Inductive Inductive Effect (-I) from Ketone Substrate->Inductive Electronic Destabilization Attack Nucleophilic Attack (H2O / OH-) Inductive->Attack Lowers Activation Energy Transition Tetrahedral Intermediate Attack->Transition Rate Limiting Step Products Carboxylic Acid + Hydroxy Ketone Transition->Products Collapse

Caption: Figure 1. The proximal ketone group increases the electrophilicity of the ester carbonyl, facilitating rapid nucleophilic attack even under mild conditions.

The "Zero-Hydrolysis" Workup Protocol

Do not use standard laboratory recipes. Use this modified protocol designed specifically for activated esters.

Reagents Required[2][3][4][5][6]
  • Quench Buffer: 0.5M Phosphate Buffer (pH 6.0) or 5% Citric Acid (if product is acid-stable).

  • Wash Solution: Cold Brine (saturated NaCl) or 1:1 Brine/Water.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) - Avoid Magnesium Sulfate (
    
    
    
    ) if Lewis-acid sensitivity is suspected, though usually acceptable.
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), pre-cooled to 4°C.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Cooling Cool the reaction mixture to 0°C (ice bath) before quenching.Hydrolysis rates follow Arrhenius kinetics; reducing T by 10°C roughly halves the rate.
2. Quench Add Phosphate Buffer (pH 6.0) instead of water or bicarbonate.Maintains a pH where the ester is most stable (near neutral/slightly acidic), avoiding base catalysis.
3. Phase Split Extract rapidly with cold solvent . Minimize contact time.Diffusion-controlled hydrolysis occurs at the interface. Speed reduces exposure.
4. Wash Wash organic layer once with cold Brine. SKIP the

wash.
Brine helps break emulsions quickly. Bicarbonate (pH 8.5) is the primary cause of yield loss.
5. Drying Dry over

for 10-15 mins. Filter immediately.
Prolonged exposure to drying agents can sometimes promote surface-catalyzed hydrolysis.
6. Concentration Evaporate solvent at < 30°C bath temperature.Thermal instability can cause elimination or rearrangement of 2-oxoethyl esters.

Troubleshooting & FAQs

Q1: I usually wash with saturated


 to remove excess carboxylic acid. If I skip this, how do I purify my product? 
A:  You cannot use a basic wash for these esters.
  • Solution: If you have unreacted carboxylic acid, it is safer to remove it via Flash Chromatography later.

  • Alternative: If the acid is your limiting reagent, ensure full conversion before workup. If the acid is in excess, use a "scavenger resin" (e.g., a weak anion exchange resin) in the organic phase after separation, rather than an aqueous basic wash.

Q2: My product decomposes on the silica column. What is happening? A: Silica gel is slightly acidic and contains surface-bound water, which can hydrolyze sensitive esters.

  • Solution 1 (Deactivation): Pre-treat your silica column with 1% Triethylamine (TEA) in hexane. Warning: TEA is basic, so use sparingly.

  • Solution 2 (Neutral Phase): Switch to Neutral Alumina (Brockmann Grade III) for purification.

  • Solution 3 (Fast Column): Run a short plug filtration rather than a full column if impurities have significantly different Rf values.

Q3: I see an emulsion that won't separate, and I'm worried about the long contact time with water. A: Emulsions are fatal for labile esters because they maximize the surface area between water and the organic phase.

  • Immediate Fix: Do not wait. Add solid NaCl directly to the separatory funnel and shake gently. If that fails, filter the entire mixture through a pad of Celite to break the emulsion, then separate. Centrifugation is also highly effective if available.

Decision Tree: Selecting the Right Workup

Use this logic flow to determine the safest processing method for your specific reaction mixture.

WorkupDecision Start Reaction Complete AcidSensitive Is product Acid Sensitive? Start->AcidSensitive BufferNeut Quench: pH 7.0 Phosphate (Cold) AcidSensitive->BufferNeut Yes BufferAcid Quench: pH 5-6 Citrate/Phosphate (Cold) AcidSensitive->BufferAcid No YesAcid Yes Extract Extract: Cold EtOAc/DCM BufferNeut->Extract NoAcid No BufferAcid->Extract WashCheck Excess Acid Present? Extract->WashCheck Scavenge Use Solid Scavenger Resin (No Aqueous Base) WashCheck->Scavenge Yes BrineOnly Wash: Cold Brine Only WashCheck->BrineOnly No YesWash Yes NoWash No Final Dry (Na2SO4) & Evaporate <30°C Scavenge->Final BrineOnly->Final

Caption: Figure 2. Decision matrix for workup conditions. Note that aqueous base washes are entirely excluded to prevent hydrolysis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data for esters as protecting groups).

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Discusses the design of labile esters for in vivo hydrolysis).

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. (General troubleshooting for activated esters).

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. (Stability conditions for acetate-type esters).

Sources

Purification methods for 4-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Nitrobenzoate Derivatives

Subject: Advanced Purification Protocols for 4-Nitrobenzoate Esters and Intermediates Ticket ID: T-4NB-PUR-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

4-Nitrobenzoate derivatives are ubiquitous in organic synthesis, often serving as crystalline derivatives for alcohol characterization (due to their high melting points) or as robust protecting groups.[1] However, their synthesis—typically via Steglich esterification or acyl chloride coupling—often yields persistent impurities: unreacted 4-nitrobenzoic acid, urea byproducts (from carbodiimides), and residual alcohols.

This guide moves beyond basic textbook procedures to address the specific physicochemical properties of the 4-nitro moiety (strong electron-withdrawing group,


 modulation, and UV activity) to optimize purification.

Module 1: The Chemical Work-up (Phase Separation)

The First Line of Defense:


 Exploitation 

The most common impurity is unreacted 4-nitrobenzoic acid. We exploit the acidity difference between the acid (


) and the neutral ester.

Critical Mechanism: The nitro group at the para position is strongly electron-withdrawing, stabilizing the carboxylate anion.[2] This makes 4-nitrobenzoic acid significantly more acidic than benzoic acid (


). Consequently, mild bases are sufficient to deprotonate it, pushing it into the aqueous phase.

Protocol:

  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Do not use Diethyl Ether if 4-nitrobenzoic acid is present in large excess, as the free acid has partial solubility in wet ether.

  • The Wash: Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Senior Scientist Note: While NaOH is a stronger base, the electron-deficient carbonyl of 4-nitrobenzoate esters is highly susceptible to nucleophilic attack (hydrolysis). Avoid strong hydroxide bases to prevent saponifying your product back to the starting material [1].

  • Verification: Check the pH of the aqueous layer.[3][4] It must be basic (pH > 8).

  • Brine Wash: Wash with saturated NaCl to remove residual water and break potential emulsions caused by nitro-aromatic interactions.

Data Table 1: Solubility & Partitioning Logic

Compound SpeciesOrganic Phase (EtOAc/DCM)Aqueous Phase (pH > 8)Aqueous Phase (pH < 2)
4-Nitrobenzoate Ester High (Soluble) InsolubleInsoluble
4-Nitrobenzoic Acid HighLow (Forms Salt) Insoluble (Precipitates)
DCC Urea (Byproduct) Moderate/LowInsolubleInsoluble

Module 2: Recrystallization (The "Polishing" Step)

Addressing the "Oiling Out" Phenomenon [5][6]

Nitrobenzoates are prized for their crystallinity, but they are notorious for "oiling out" (separating as a liquid before crystallizing) if the solvent system is not tuned correctly. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

Recommended Solvent Systems:

  • System A (Standard): Ethanol / Water. Dissolve in hot ethanol; add hot water until turbid.

  • System B (For Lipophilic Esters): Ethyl Acetate / Hexanes.

  • System C (The "Rescue"): Methanol / Acetonitrile (for highly polar derivatives).

Troubleshooting "Oiling Out": If your product forms a yellow oil at the bottom of the flask:

  • Reheat to redissolve the oil.

  • Add a small amount of the good solvent (e.g., Ethanol).

  • Seed the mixture with a tiny crystal of pure product (or scratch the glass) at a temperature just below the saturation point [2].

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.

RecrystallizationLogic Start Crude Solid/Oil Solvent Dissolve in min. amount of Hot Solvent A (Good Solvent) Start->Solvent Check Is it fully dissolved? Solvent->Check Filter Hot Filtration (Remove insoluble impurities) Check->Filter Yes AddSolvent Add Anti-Solvent B dropwise until turbid Filter->AddSolvent Cool Cool slowly to RT AddSolvent->Cool Result Crystals Form? Cool->Result Success Filter & Wash (Pure Product) Result->Success Yes Oiling Product Oils Out Result->Oiling No (Oil) Reheat Reheat & Add more Solvent A Oiling->Reheat Reheat->Cool Retry with Seeding

Figure 1: Decision tree for recrystallization, specifically addressing the common "oiling out" issue associated with nitro-aromatics.

Module 3: Chromatography & Impurity Removal

When Crystallization Fails

If the derivative is an oil or the impurity profile is complex, column chromatography is required.

Stationary Phase: Silica Gel (Standard 60 Å). Mobile Phase:

  • 4-Nitrobenzoates are UV active and moderately polar.

  • Gradient: Start with 5% EtOAc in Hexanes

    
     30% EtOAc in Hexanes.
    
  • Visualization: These compounds quench UV fluorescence strongly at 254 nm.

Removing Specific Impurities:

1. Dicyclohexylurea (DCU) Removal:

  • Context: If you used Steglich esterification (DCC/DMAP), DCU is a major byproduct.

  • Method: DCU is insoluble in cold dichloromethane (DCM) or ether. Suspend your crude mixture in a small amount of cold DCM, chill to 0°C, and filter off the white solid (DCU) before attempting chromatography [3].

2. Removing Excess Alcohols:

  • High molecular weight alcohols can co-elute with the ester.

  • Method: Acylate the remaining alcohol with acetic anhydride (making it less polar) or use a scavenger resin (e.g., isocyanate resin) if the scale permits.

Module 4: Troubleshooting & FAQs

Q1: My product is intensely yellow. Is it impure?

  • Answer: Not necessarily. The nitro group is a chromophore.[4] However, intense orange or brown discoloration often indicates the presence of 4-nitrophenol (a hydrolysis byproduct) or azo-coupling degradation products.

  • Test: Run a TLC. 4-Nitrophenol is much more polar and will streak near the baseline in non-polar solvents. It also turns bright yellow/orange upon exposure to basic dips (like aqueous

    
    ).
    

Q2: I see a "ghost" peak in my NMR around 8.2-8.3 ppm.

  • Answer: This is the characteristic region for the ortho protons of the 4-nitrobenzoate ring. If you see two sets of doublets in this region, you likely have a mixture of Product and Unreacted Acid .

  • Fix: Return to Module 1. Redissolve in EtOAc and wash vigorously with

    
    .
    

Q3: Can I distill my 4-nitrobenzoate ester?

  • Answer: Proceed with extreme caution. Nitro compounds are thermally unstable and can decompose explosively at high temperatures. Distillation is generally discouraged for nitrobenzoates unless high vacuum (<0.1 mmHg) is used to keep the bath temperature below 100°C. Recrystallization is the safer, preferred method [4].

Q4: The ester hydrolyzed during the workup.

  • Answer: You likely used NaOH or exposed the mixture to heat while basic. The electron-withdrawing nitro group makes the ester carbonyl highly electrophilic ($ \delta+ $), accelerating hydrolysis. Switch to saturated

    
      and keep all aqueous washes ice-cold.
    

Visualizing the Work-up Workflow

WorkUpFlow cluster_warn Critical Control Point Reaction Reaction Mixture (Ester + Acid + Impurities) Dilution Dilute with EtOAc Reaction->Dilution BaseWash Wash with sat. NaHCO3 Dilution->BaseWash Separation Phase Separation BaseWash->Separation OrgLayer Organic Layer (Ester + Neutrals) Separation->OrgLayer Top Layer AqLayer Aqueous Layer (Na-4-Nitrobenzoate) Separation->AqLayer Bottom Layer (Discard) Brine Wash with Brine Dry over MgSO4 OrgLayer->Brine Evap Evaporate -> Crude Solid Brine->Evap

Figure 2: Standard chemical work-up for removing acidic impurities from 4-nitrobenzoate synthesis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for ester stability and workup procedures).
  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[7] Angewandte Chemie International Edition, 17(7), 522-524, 1978. (Primary source for Steglich esterification and urea byproduct removal).

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed. Elsevier, 2006. (Safety data regarding thermal instability of nitro compounds).

Sources

Technical Support Center: Nitrobenzoate Derivative Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Melting Points in Nitrobenzoate Derivatives Ticket ID: NB-DERIV-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Nitrobenzoate derivatives (specifically 3,5-dinitrobenzoates and p-nitrobenzoates ) are the gold standard for the characterization of alcohols and phenols due to their tendency to form sharp-melting crystalline solids. However, a frequently reported anomaly is a depressed or broad melting point (MP) .

Contrary to intuition, the presence of p-nitrobenzoic acid (a common high-melting impurity, MP ~240°C) often results in a lower observed melting point for the ester derivative due to the eutectic effect (melting point depression), rather than raising it. This guide addresses the root causes of this phenomenon, focusing on hydrolysis management, purification rigor, and lattice solvent removal.

Diagnostic Workflow

Before altering your synthesis, use this logic tree to identify the specific failure mode.

TroubleshootingFlow Start Issue: Low/Broad Melting Point RangeCheck Is the MP range broad (>2°C)? Start->RangeCheck BroadYes Yes (Broad) RangeCheck->BroadYes Range > 2°C RangeNo No (Sharp but Low) RangeCheck->RangeNo Range < 2°C SolventCheck Is the sample completely dry? BroadYes->SolventCheck DryNo No / Unsure SolventCheck->DryNo DryYes Yes, Dried SolventCheck->DryYes ActionDry Action: Vacuum desiccation (Remove occluded solvent) DryNo->ActionDry ImpurityCheck Did you wash with NaHCO3? DryYes->ImpurityCheck WashNo No ImpurityCheck->WashNo ActionRecrys Action: Recrystallize (EtOH/Water) ImpurityCheck->ActionRecrys Yes ActionWash Action: Bicarbonate Wash (Remove Acid Impurity) WashNo->ActionWash IsomerCheck Check Reagent Purity (Isomer Contamination?) RangeNo->IsomerCheck IsomerCheck->ActionRecrys

Figure 1: Diagnostic logic for identifying the root cause of melting point deviations in nitrobenzoate derivatives.

Technical Troubleshooting Modules (Q&A)

Module A: Chemical Purity & The "Acid Trap"

Q: My derivative is contaminated with p-nitrobenzoic acid (MP ~242°C). Why is my product melting at 75°C instead of higher?

A: This is a classic manifestation of Raoult’s Law regarding freezing point depression. Even though the contaminant (the acid) has a significantly higher melting point than your target ester (typically 80–120°C), it acts as a foreign body within the ester's crystal lattice. This disruption weakens the intermolecular forces (Van der Waals and dipole-dipole) holding the ester lattice together, creating a eutectic mixture that melts at a temperature lower than either pure component.

  • The Cause: The acid chloride reagent (e.g., 3,5-dinitrobenzoyl chloride) is highly hygroscopic. If it was exposed to moist air prior to reaction, it hydrolyzed into the acid.[1][2] The acid does not react with your alcohol to form the ester under standard conditions; it simply co-precipitates.

  • The Fix (The Bicarbonate Wash): You must exploit the acidity difference.[3]

    • Dissolve your crude product in a water-immiscible organic solvent (e.g., Diethyl Ether or Dichloromethane).

    • Wash the organic layer vigorously with 5% Sodium Bicarbonate (NaHCO₃) .

    • Mechanism: The base converts the free nitrobenzoic acid into its water-soluble sodium salt (Sodium nitrobenzoate), partitioning it into the aqueous layer. The neutral ester remains in the organic layer.

    • Dry the organic layer (MgSO₄), evaporate, and recrystallize.

Module B: Solvent Occlusion & Pseudo-Polymorphs

Q: The melting point is 10°C low and the solid looks "gummy" or "wet" even after air drying. What is happening?

A: Nitrobenzoate derivatives are prone to forming solvates or trapping solvent within the lattice (occlusion), particularly if recrystallized rapidly from ethanol/water mixtures.

  • The Mechanism: Rapid cooling traps solvent molecules inside the growing crystal lattice. As you heat the sample for MP determination, the trapped solvent tries to escape, causing the crystal structure to collapse prematurely (appearing as "sweating" or shrinking) before the true melt.

  • The Fix:

    • Vacuum Desiccation: Air drying is insufficient. Dry the sample in a vacuum desiccator over P₂O₅ or Silica Gel for at least 12 hours.

    • Slow Recrystallization: Dissolve the solid in the minimum amount of hot ethanol. Add warm water dropwise just until turbidity appears, then let it cool slowly to room temperature before placing it on ice. Slow growth excludes solvent pockets.

Module C: Reagent Integrity

Q: I synthesized the acid chloride myself using Thionyl Chloride (


). Could this be the source of the error? 

A: Yes. Incomplete removal of Thionyl Chloride or


 (if 

was used) leads to acidic residues that catalyze the hydrolysis of your newly formed ester back into the acid and alcohol during the workup.
  • Verification: Check the MP of your starting acid chloride.

    • 3,5-dinitrobenzoyl chloride MP: 68–69°C .

    • p-nitrobenzoyl chloride MP: 72–75°C .

  • If your reagent melts significantly higher than these values, it has likely already hydrolyzed to the carboxylic acid (which melts >200°C). Discard and use fresh reagent.

Standardized Data & Protocols

Common Contaminants vs. Target Esters

Use this table to distinguish your product from common side-products.

Compound ClassTypical MP RangeSolubility (5% NaHCO₃)Solubility (Ether)
Target Ester (Derivative) 70–120°C (Specific to alcohol)InsolubleSoluble
Impurity: Nitrobenzoic Acid 200–245°C Soluble (Effervescence)Soluble
Impurity: Acid Chloride 68–75°C Reacts violently (Hydrolyzes)Soluble
Validated Purification Protocol (Self-Validating)

This protocol includes a "Check Step" to ensure the impurity is removed.

  • Reaction: Alcohol + Nitrobenzoyl Chloride + Pyridine

    
     Reflux 10 min.
    
  • Quench: Pour mixture into 10mL Ice Water . (Precipitate forms).[1][4][5]

  • Filtration: Vacuum filter the crude solid.[2][6]

  • The Critical Wash (Validation Step):

    • Transfer solid to a separatory funnel with 20mL Ether.

    • Wash with 10mL 5% NaHCO₃ .

    • Observation: If the aqueous layer bubbles, acid impurity was present and is being removed. Repeat until no bubbling occurs.

  • Recrystallization: Evaporate ether. Recrystallize residue from Ethanol/Water (1:1) .

  • Drying: Vacuum dry for 4 hours minimum.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Section 9.6.14: Derivatives of Alcohols).[2]

  • Shriner, R. L.; Hermann, C. K. F.; Morrill, T. C.; Curtin, D. Y.; Fuson, R. C. The Systematic Identification of Organic Compounds, 8th Ed.; Wiley: New York, 2003.

  • Org. Synth. 1922, 2, 53. p-Nitrobenzoic Acid.[7] (Provides characterization data for the acid impurity).

  • Valdez, D.; Reier, J. C. "A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride."[8] J. Chromatogr.[8] Sci.1986 , 24, 344.

Sources

Technical Support Center: Optimizing Phenacyl 4-Nitrobenzoate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of phenacyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important esterification reaction. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction time and yield.

Introduction to the Synthesis

The formation of phenacyl 4-nitrobenzoate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the carboxylate anion of 4-nitrobenzoic acid acts as a nucleophile, attacking the electrophilic α-carbon of phenacyl bromide and displacing the bromide leaving group. The reaction rate and success are highly dependent on several factors, including the choice of base, solvent, temperature, and the potential for side reactions. Understanding the interplay of these variables is crucial for efficient and reproducible synthesis.

Troubleshooting Guide

Encountering issues in the lab is a common part of the scientific process. This section is designed to help you diagnose and resolve common problems that may arise during the synthesis of phenacyl 4-nitrobenzoate.

TroubleshootingGuide start Start: Low or No Product Yield check_reactants 1. Verify Reactant Quality and Stoichiometry start->check_reactants check_base 2. Incomplete Deprotonation of 4-Nitrobenzoic Acid? check_reactants->check_base Reactants OK solution_reactants Solution: - Confirm identity and purity of starting materials (NMR, IR). - Use freshly prepared or properly stored phenacyl bromide. - Ensure accurate molar equivalents. check_reactants->solution_reactants Issue Found check_solvent 3. Inappropriate Solvent Selection? check_base->check_solvent Base is adequate solution_base Solution: - Use a strong enough, non-nucleophilic base (e.g., NaH, K2CO3). - Ensure anhydrous conditions if using a moisture-sensitive base. - Consider in situ salt formation with a base like sodium carbonate. check_base->solution_base Issue Found check_temp 4. Suboptimal Reaction Temperature? check_solvent->check_temp Solvent is appropriate solution_solvent Solution: - Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to enhance nucleophilicity. - Avoid protic solvents (e.g., ethanol, water) which can solvate the nucleophile. check_solvent->solution_solvent Issue Found side_reactions 5. Presence of Side Products? check_temp->side_reactions Temperature is optimized solution_temp Solution: - Gradually increase the reaction temperature (e.g., from RT to 50-80 °C). - Monitor for degradation at higher temperatures. - Consider microwave or ultrasound irradiation to accelerate the reaction. check_temp->solution_temp Issue Found solution_side_reactions Solution: - Analyze crude product by TLC, LC-MS, or NMR to identify impurities. - Potential side products include dibrominated acetophenone or elimination products. - Optimize reaction conditions to minimize their formation. side_reactions->solution_side_reactions Side products detected end Successful Synthesis side_reactions->end No significant side reactions solution_reactants->check_base solution_base->check_solvent solution_solvent->check_temp solution_temp->side_reactions solution_side_reactions->start ReactionFactors ReactionTime Reaction Time Solvent Solvent ReactionTime->Solvent is affected by Base Base ReactionTime->Base is affected by Temperature Temperature ReactionTime->Temperature is affected by Catalyst Catalyst (e.g., PTC) ReactionTime->Catalyst is affected by Nucleophile Nucleophile (4-Nitrobenzoate) ReactionTime->Nucleophile is affected by Electrophile Electrophile (Phenacyl Bromide) ReactionTime->Electrophile is affected by Solvent->Nucleophile solvates Base->Nucleophile generates Temperature->ReactionTime influences rate Catalyst->Nucleophile enhances reactivity

Technical Support Center: Removal of 4-Nitrobenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Reaction Mixtures Containing Unreacted 4-Nitrobenzoic Acid Ticket ID: CHEM-PUR-4NBA-001 Status: Active Audience: Senior Researchers, Process Chemists

Executive Summary & Chemical Logic

4-Nitrobenzoic acid (4-NBA) is a frequent impurity in the synthesis of esters (e.g., via Fischer esterification) and amides (via coupling reactions). Its persistence is often due to the use of excess starting material to drive equilibrium or incomplete conversion.

The Separation Logic: The purification strategy exploits the significant acidity difference between 4-NBA (


) and the target product (usually neutral). By converting the lipophilic acid into its hydrophilic conjugate base (4-nitrobenzoate), we force a phase transfer from the organic reaction solvent to the aqueous waste stream.

Key Physicochemical Data:

Property4-Nitrobenzoic Acid (Impurity)Target Product (Typical Ester/Amide)
Acidity (

)
3.41 (Strongly acidic for an organic acid)Neutral (typically)
Solubility (Org.) Soluble (EtOAc, DCM, Et2O)Soluble
Solubility (Aq. pH 7) Low (

)
Low
Solubility (Aq. pH > 8) High (as Sodium salt) Low

Standard Operating Procedure (SOP): Liquid-Liquid Extraction

This is the "Gold Standard" protocol. It relies on the deprotonation of 4-NBA by a weak base.

Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing Base: Saturated Aqueous Sodium Bicarbonate (

    
    ).[1]
    
  • Brine: Saturated Aqueous Sodium Chloride (

    
    ).
    
Step-by-Step Workflow
  • Dilution: Dilute the crude reaction mixture with the chosen organic solvent (approx. 10 mL per gram of crude).

  • First Wash (The "Fizz" Step):

    • Add saturated

      
       (1:1 volume ratio with organic layer).
      
    • CRITICAL: Shake gently and immediately vent the separatory funnel. The reaction produces

      
       gas rapidly.
      
    • Mechanism:[2][3][4][5][6]

      
      .
      
  • Phase Separation: Allow layers to separate. The 4-NBA (now sodium 4-nitrobenzoate) resides in the aqueous (usually top) layer if using EtOAc, or top layer if using DCM (check densities).

  • Validation Wash: Repeat Step 2 until no further gas evolution is observed.

  • pH Validation: Test the pH of the aqueous layer. It must be basic (pH > 8). If acidic, the base was consumed; add more

    
    .
    
  • Final Polish: Wash the organic layer once with Brine to remove trapped water/emulsions. Dry over

    
    , filter, and concentrate.
    
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Product + 4-NBA) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Start->Solvent Wash Add Sat. NaHCO3 (Shake & Vent CO2) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains 4-NBA Salt) PhaseSep->AqLayer OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Check Check pH of Aq. Layer AqLayer->Check Finish Dry & Concentrate OrgLayer->Finish After 2-3 washes Repeat Repeat Wash Check->Repeat pH < 8 (Acidic) Discard Discard Aqueous Waste Check->Discard pH > 8 (Basic) Repeat->Wash

Caption: Decision tree for the extractive removal of 4-nitrobenzoic acid using basic workup.

Troubleshooting Guide (FAQ)

Issue 1: "I washed it three times, but TLC still shows the acid spot."

Diagnosis: This is a classic


 vs. pH failure. The aqueous layer likely became acidic due to the large quantity of 4-NBA consuming all the base.
  • The Science: 4-NBA (

    
     3.4) is strong enough to neutralize 
    
    
    
    rapidly. If the aqueous layer drops below pH 5, the equilibrium shifts back to the protonated (organic-soluble) acid form.

Corrective Action:

  • Check pH: Dip a pH strip into the aqueous waste layer. If it is not dark green/blue (pH 8-9), your wash failed.

  • Increase Base Strength: If you have a large excess of acid, switch to 1M NaOH for the first wash.

    • Warning: Only do this if your product is stable to strong base (e.g., amides are fine; sensitive esters might hydrolyze).

  • Vigorous Mixing: The deprotonation happens at the interface. Ensure you shake the funnel vigorously (while venting) to maximize surface area contact.

Issue 2: "I have a terrible emulsion that won't separate."

Diagnosis: 4-Nitrobenzoate salts act as surfactants (soaps), stabilizing the interface between water and organic solvent. This is exacerbated by the presence of solid precipitates.

Corrective Action:

  • The Brine Break: Add saturated brine to the mixture. The high ionic strength reduces the solubility of organics in the water phase ("salting out") and disrupts the emulsion.

  • Filtration: If you see fine solids at the interface, filter the entire mixture through a pad of Celite. The solids are often the nucleation sites for the emulsion.

  • Time & Gravity: Sometimes, simply waiting 20 minutes is the best chemical technique.

Issue 3: "My product is an amine, and I lost it during the wash."

Diagnosis: If your product is basic (an amine), washing with acid removes the product. However, washing with base (to remove 4-NBA) keeps the amine in the organic layer.

  • The Trap: If you used a strong acid wash earlier in the workflow, your amine might be protonated (salt form) and stuck in the water.

Corrective Action:

  • Ensure the aqueous layer pH is >10 . At this pH, 4-NBA is a salt (in water), and your amine product is a free base (in organic).

Advanced Protocol: Scavenger Resins (Chromatography-Free)

For high-value compounds (e.g., late-stage drug candidates) where liquid-liquid extraction is messy or low-yielding, use solid-supported scavengers.

Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate).

Protocol:

  • Dissolve crude mixture in DCM or MeOH.

  • Add 3-4 equivalents of MP-Carbonate resin relative to the expected acid impurity.

  • Agitate (do not stir with a magnetic bar, which grinds the beads) for 2-4 hours.

  • Filter the resin. The 4-NBA remains bound to the solid bead as an ionic salt; the filtrate contains the pure product.

Mechanism Visualization:

ScavengerMechanism Resin Polymer-N+(R)3 (CO3)2- Solid Bead Complex Resin-4-NBA Salt (Trapped on Solid) Resin->Complex + Impurity Impurity 4-NBA (Solution) Impurity->Complex Ion Exchange Product Pure Product (Filtrate) Complex->Product Filtration

Caption: Mechanism of solid-phase extraction using carbonate resins.

References

  • Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Retrieved from [Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Ed).Longman Scientific & Technical. Chapter 2: Experimental Techniques, Section 2.19: Solvent Extraction.
  • Pangborn, A. B., et al. (1996). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Solving solubility issues of 4-nitrobenzoates in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical guide for handling 4-nitrobenzoate derivatives. These compounds are widely used in organic synthesis and stereochemical determination (e.g., the exciton chirality method), but they present a unique challenge in NMR spectroscopy.

The Core Problem: 4-Nitrobenzoates possess a "Janus-faced" nature. They contain a highly polar nitro group (


) and a lipophilic aromatic ester framework. This combination creates strong intermolecular forces:
  • High Lattice Energy: The molecules pack efficiently in the solid state, often requiring significant energy to break the crystal lattice.

  • 
    -
    
    
    
    Stacking:
    In solution, the electron-deficient nitro-substituted ring tends to stack with electron-rich systems (or itself), leading to aggregation, line broadening, and precipitation.

This guide provides the protocols to overcome these barriers, ensuring high-resolution spectra without compromising sample integrity.

Solvent Selection Matrix

Do not default to Chloroform-d (


) simply because it is the standard. For 4-nitrobenzoates, solvent selection is a strategic choice between solubility  and resolution .
SolventSolubility PowerResolution RiskUse Case
Chloroform-d (

)
Low to ModerateHigh (Stacking)Routine screening of simple derivatives. Often fails for bis-4-nitrobenzoates.
Acetone-

HighLowFirst-line recommendation. Good balance of polarity and volatility. Excellent for breaking lattice energy.
DMSO-

Very HighModerate (Viscosity)The "Sledgehammer." Use for stubborn solids. Warning: Hard to recover sample; hygroscopic.
Benzene-

ModerateLow (Specific)Specialist Solvent. Disrupts

-stacking via quadrupole interactions. Use if peaks are broad in

.
Methanol-

ModerateHigh (Exchange)Use only if the molecule contains polar hydroxyls/amines that need solvation.

Decision Logic: The Solvent Workflow

Follow this decision tree to select the optimal solvent system. This logic minimizes sample loss and maximizes signal-to-noise (S/N) ratio.

SolventSelection Start Sample: Solid 4-Nitrobenzoate CheckCDC Test Solubility in CDCl3 (1-2 mg in 0.6 mL) Start->CheckCDC IsSoluble Soluble? CheckCDC->IsSoluble RunNMR Run 1H NMR IsSoluble->RunNMR Yes TryAcetone Switch to Acetone-d6 (Breaks Lattice Energy) IsSoluble->TryAcetone No (Precipitate) CheckRes Sharp Peaks? RunNMR->CheckRes Success Proceed with Acquisition CheckRes->Success Yes Broad Issue: Aggregation/Stacking CheckRes->Broad No TryBenzene Switch to Benzene-d6 (Disrupts Pi-Stacking) Broad->TryBenzene Aromatic Stacking VT Protocol: Variable Temp (VT) (See Section 4) Broad->VT Dynamic Exchange TryDMSO Switch to DMSO-d6 (High Polarity) TryAcetone->TryDMSO Still Insoluble TryBenzene->TryDMSO Still Insoluble

Figure 1: Strategic decision tree for solvent selection based on solubility and spectral resolution.

Advanced Protocols

Protocol A: Variable Temperature (VT) NMR

If your sample is soluble but shows broad peaks, or is almost soluble (cloudy), increasing the temperature is the most effective physical intervention.

Mechanism: Heating increases molecular tumbling rates (sharpening peaks) and provides the kinetic energy to disrupt intermolecular aggregates.

Step-by-Step Methodology:

  • Safety Check: Ensure your NMR tube is high-quality (no scratches). Calculate the boiling point of your solvent.

    • Limit: Do not exceed 10°C below the solvent's boiling point.[1]

    • Example:

      
       boils at 61°C. Max VT: 50°C. 
      
    • Example: DMSO-

      
       boils at 189°C. Max VT: 100°C  (Probe limits usually dictate this).
      
  • Preparation: Dissolve the sample as best as possible at room temperature. Filter if large particles remain.

  • Insert & Lock: Insert sample, lock, and tune at 25°C.

  • Stepwise Heating:

    • Increase temperature in 10°C increments .

    • Wait 10 minutes after reaching the target temperature for thermal equilibration (convection currents must settle).

  • Shimming: Re-shim at the elevated temperature. Note: Automated shimming often fails during temperature transitions.

  • Acquisition: Acquire the spectrum. If peaks sharpen, you may proceed.[2][3] If the sample precipitates upon cooling, ensure you acquire all necessary 2D data (COSY, HSQC) at the elevated temperature.

Protocol B: The "Trace Solvent" Reference Check

When switching solvents (e.g., from


 to Acetone-

), you will encounter residual solvent peaks that can obscure your 4-nitrobenzoate signals.

Refer to the standard "Fulmer Tables" [1] to identify these impurities immediately.

ImpurityShift in

(ppm)
Shift in Acetone-

(ppm)
Shift in DMSO-

(ppm)
Water 1.562.843.33
Dichloromethane 5.305.635.76
Acetone 2.172.052.09
Ethyl Acetate 4.12 (q), 2.05 (s)4.05 (q), 1.99 (s)4.03 (q), 1.99 (s)

Troubleshooting & FAQs

Q1: My sample dissolves in DMSO, but I need to recover it for further synthesis. How?

Answer: DMSO is difficult to remove by rotary evaporation due to its high boiling point (189°C).

  • Protocol: Add 5-10 volumes of water to the DMSO NMR tube contents. The hydrophobic 4-nitrobenzoate should precipitate immediately.

  • Action: Extract the aqueous mixture with Ethyl Acetate or Diethyl Ether. Wash the organic layer 3x with water (to remove DMSO), dry over

    
    , and evaporate.
    
Q2: The aromatic region is a mess of overlapping peaks. Is my sample impure?

Answer: Not necessarily. 4-nitrobenzoates are electron-deficient. In non-polar solvents like


, they often form "stacks" where the rings sit on top of each other, causing upfield shifts and broadening.
  • Solution: Switch to Benzene-

    
      or Toluene-
    
    
    
    . These aromatic solvents interact with the solute's
    
    
    -system (quadrupole moment), often shifting the signals significantly and resolving overlaps. This is known as ASIS (Aromatic Solvent-Induced Shift).
Q3: I see a "doublet of doublets" that looks like my product, but the integration is wrong.

Answer: Check for Rotamers . If your 4-nitrobenzoate is attached to a bulky or sterically hindered system (e.g., a tertiary alcohol or proline derivative), rotation around the ester bond might be slow on the NMR timescale.

  • Test: Run the VT protocol (Section 4). If the two sets of signals coalesce into one sharp set at higher temperatures (e.g., 50-60°C), it is a conformational issue, not an impurity.

References

  • Fulmer, G. R., et al. (2010).[4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for VT and solvent effects).
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Authoritative source for solvent properties).[2][5]

Sources

Validation & Comparative

Technical Comparison: 1H NMR Profiling of 2-Oxoethyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Distinguishing Labile Aldehyde Linkers from Stable Precursors

Executive Summary

2-oxoethyl 4-nitrobenzoate (also known as 4-nitrobenzoyloxyacetaldehyde) represents a critical class of "bifunctional linkers" used in bioconjugation and prodrug synthesis. Its reactivity lies in the terminal aldehyde group, which is designed to form stable hydrazones or oximes with therapeutic targets.

However, this reactivity presents a significant analytical challenge. The aldehyde moiety is prone to hydration (forming gem-diols), oxidation (forming carboxylic acids), and hemiacetal formation in alcoholic solvents.

This guide provides a definitive 1H NMR framework to distinguish the intact 2-oxoethyl ester from its stable precursor (2-hydroxyethyl 4-nitrobenzoate ) and its degradation products.

Structural Analysis & Theoretical Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into magnetically distinct zones.

  • Zone A (Aromatic): The 4-nitrobenzoate core forms a classic

    
     system (often appearing as two pseudo-doublets) due to the strong electron-withdrawing nature of the nitro group.
    
  • Zone B (Linker Methylene): The

    
     group in the 2-oxoethyl moiety is unique. It is flanked by an ester oxygen and an aldehyde carbonyl, creating a highly deshielded environment compared to standard ethyl esters.
    
  • Zone C (Aldehyde): The diagnostic proton for the target molecule.

Comparative Structure Table
FeatureTarget: this compoundPrecursor: 2-Hydroxyethyl 4-nitrobenzoateAnalog: Ethyl 4-nitrobenzoate
Formula



Key Funct. Reactive AldehydePrimary AlcoholInert Alkyl Chain
Stability Low (Hydrates/Oxidizes)HighHigh
Comparative 1H NMR Spectral Data

The following data establishes the chemical shift fingerprints required for identification. All values are referenced to TMS (


 ppm) in 

.
Table 1: Chemical Shift Fingerprints (

ppm)
Proton AssignmentThis compound (Target)2-Hydroxyethyl 4-nitrobenzoate (Precursor)Ethyl 4-nitrobenzoate (Standard)
Aldehyde (-CHO) 9.60 – 9.80 (s or t) AbsentAbsent
Linker

-CH2
4.85 – 5.00 (d or s) 4.45 – 4.55 (m)4.40 – 4.48 (q)
Linker

-CHx
Absent3.95 – 4.05 (m,

)
1.40 – 1.45 (t,

)
Aromatic (Ortho) 8.30 – 8.35 (m)8.25 – 8.30 (m)8.28 – 8.32 (m)
Aromatic (Meta) 8.20 – 8.25 (m)8.15 – 8.20 (m)8.20 – 8.24 (m)
Hydroxyl (-OH) Absent~2.0 – 3.0 (br s, variable)Absent

Technical Insight: The shift of the linker methylene is the secondary confirmation. In the target aldehyde, the


 is pulled downfield to ~4.9 ppm  due to the anisotropy of the adjacent aldehyde carbonyl. In the alcohol precursor, this 

relaxes to ~4.5 ppm .
Critical Experimental Protocols
4.1. Sample Preparation (The "Dry" Rule)

Aldehydes are hygroscopic. In the presence of trace water and acid (common in aged


), the aldehyde establishes an equilibrium with its gem-diol (hydrate)  form.


Protocol:

  • Solvent Selection: Use anhydrous

    
      stored over molecular sieves (4Å). Avoid DMSO-
    
    
    
    if possible, as it is hygroscopic and makes water removal difficult.
  • Tube Prep: Oven-dry NMR tubes at 100°C for 1 hour prior to use.

  • Filtration: If the solid sample appears sticky (indicating hydrolysis), filter through a small plug of anhydrous

    
     directly into the NMR tube using dry solvent.
    
4.2. Data Acquisition
  • Pulse Sequence: Standard

    
     or equivalent.
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The aldehyde proton often has a long
    
    
    relaxation time. Insufficient delay will reduce the integration accuracy of the diagnostic peak at 9.7 ppm.
  • Scans: 16–32 scans are usually sufficient for >5 mg samples.

Troubleshooting & Artifact Analysis
Distinguishing the Hydrate (Gem-Diol)

If your spectrum shows a "clean" aromatic region but lacks the aldehyde peak, check for the Hydrate Signature :

  • Aldehyde Peak: Disappears.[1]

  • Linker CH2: Shifts upfield from 4.9 ppm to ~4.3–4.4 ppm .

  • New Peak: A broad singlet around 5.0–6.0 ppm may appear (the gem-diol OH groups), often exchanging with water.

Distinguishing Oxidation (Carboxylic Acid)

2-oxoethyl esters can degrade to release 4-nitrobenzoic acid .

  • Diagnostic: Check the aromatic region.[2] 4-nitrobenzoic acid protons often shift slightly downfield compared to the ester.

  • Acid Proton: A very broad singlet >11.0 ppm (often invisible if wet).

  • Loss of Linker: The aliphatic region (4.0–5.0 ppm) will be empty if complete hydrolysis has occurred.

Decision Logic & Workflow

The following diagram outlines the logical flow for assessing sample purity and identity based on 1H NMR data.

NMR_Analysis Start Acquire 1H NMR (CDCl3, Anhydrous) Check_Aldehyde Check 9.5 - 10.0 ppm Is there a singlet/triplet? Start->Check_Aldehyde Yes_Aldehyde Peak Present Check_Aldehyde->Yes_Aldehyde No_Aldehyde Peak Absent Check_Aldehyde->No_Aldehyde Check_Linker Check Linker CH2 (4.8 - 5.0 ppm) Yes_Aldehyde->Check_Linker Check_Alcohol Check 3.8 - 4.2 ppm (Multiplet Present?) No_Aldehyde->Check_Alcohol Target_Confirmed IDENTITY CONFIRMED This compound Check_Linker->Target_Confirmed Signal at ~4.9 ppm Precursor_ID IDENTIFIED: Precursor 2-Hydroxyethyl 4-nitrobenzoate Check_Alcohol->Precursor_ID Signal Present Check_Hydrate Check 4.3 - 4.4 ppm (Linker Shifted Upfield?) Check_Alcohol->Check_Hydrate Signal Absent Hydrate_ID ARTIFACT: Gem-Diol (Hydrate) Dry sample & re-run Check_Hydrate->Hydrate_ID Signal at ~4.3 ppm Hydrolysis_ID DEGRADATION: Hydrolysis (4-Nitrobenzoic Acid present) Check_Hydrate->Hydrolysis_ID No Aliphatic Signals

Figure 1: Decision tree for identifying this compound and distinguishing it from common synthetic byproducts and degradation artifacts.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 576920, 2-Hydroxyethyl 4-methylbenzoate. (Used as structural analog for glycol ester shifts). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Synthesis of ester derivatives. (Provides specific shifts for 2-hydroxyethyl benzoates). Retrieved from [Link]

  • Carey, F. A. (2000). Organic Chemistry: Spectroscopy of Aldehydes. McGraw-Hill.

Sources

Comparing reactivity of 4-nitrobenzoate vs benzoate protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-nitrobenzoate (


-nitrobenzoate, PNB) versus standard benzoate (Bz) protecting groups, focusing on their reactivity profiles, electronic properties, and applications in complex synthesis.

Executive Summary

While structurally similar, the 4-nitrobenzoate (PNB) and benzoate (Bz) groups offer distinct reactivity profiles governed by the electronic nature of the para-substituent. The benzoate group is the standard "participating" ester, providing robust stability and C2-stereocontrol (neighboring group participation). The PNB group acts as an "electronically activated" variant : the strong electron-withdrawing nitro group (


) significantly increases susceptibility to nucleophilic attack (base hydrolysis) and "disarms" glycosyl donors, while offering unique crystallinity and orthogonal deprotection strategies via reduction.
Mechanistic Foundation: The Electronic Rheostat

The core difference lies in the Hammett substituent constant (


) of the para-group. The nitro group acts as an electron sink, pulling density from the carbonyl carbon, making it significantly more electrophilic than the standard benzoate.
  • Benzoate (H):

    
     (Reference Standard). Balanced stability.
    
  • 4-Nitrobenzoate (

    
    ): 
    
    
    
    . Highly electrophilic carbonyl; "Disarmed" ether oxygen.
Diagram 1: Electronic Activation & Reactivity Logic

ElectronicEffects Substituent para-Substituent Electronic Electronic Effect (Hammett σ) Substituent->Electronic NO2 (EWG) Substituent->Electronic H (Neutral) Carbonyl Carbonyl Electrophilicity Electronic->Carbonyl Increases (+δ) Electronic->Carbonyl Baseline DonorStatus Glycosyl Donor Status Electronic->DonorStatus Deactivates (Disarmed) Electronic->DonorStatus Participating (Armed/Neutral) Reactivity Base Hydrolysis Rate (k) Carbonyl->Reactivity Accelerates (100-1000x) Carbonyl->Reactivity Standard Rate

Caption: The electron-withdrawing nitro group amplifies carbonyl electrophilicity, accelerating hydrolysis and disarming glycosyl donors compared to the neutral benzoate.

Performance Comparison Matrix
FeatureBenzoate (Bz) 4-Nitrobenzoate (PNB) Practical Implication
Installation Rate StandardFast PNB-Cl reacts faster than Bz-Cl; useful for hindered alcohols.
Base Stability HighLow PNB is cleaved ~100–500x faster than Bz under basic conditions (Zemplén).
Acid Stability HighVery High PNB is slightly more stable to acid due to destabilization of the protonated intermediate.
Crystallinity ModerateExcellent PNB derivatives are often crystalline solids (pale yellow), aiding purification without chromatography.
UV Visualization Good (

nm)
Strong (

nm)
PNB is a chromophore; easy detection on TLC/HPLC.
Glycosylation Participating (Armed/Neutral)Participating (Disarmed )PNB reduces donor reactivity, often increasing

-selectivity or preventing side reactions.
Experimental Protocols
A. Installation (Acylation)

Applicable to both, but PNB-Cl is more reactive.

Reagents: Alcohol substrate (1.0 equiv), Acid Chloride (1.2–1.5 equiv), Pyridine (solvent or 2.0 equiv in DCM), DMAP (0.1 equiv). Protocol:

  • Dissolve substrate in dry DCM (0.1 M) and cool to 0°C.

  • Add pyridine and catalytic DMAP.

  • Add

    
    -nitrobenzoyl chloride (or benzoyl chloride) portion-wise.
    
  • Warm to RT. PNB reactions often complete in <1h; Bz may require 2–4h.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    
B. Selective Deprotection (The "Soft" Base Method)

Objective: Remove PNB in the presence of Bz or Acetates.

Principle: Exploits the orders-of-magnitude difference in hydrolysis rates (


).

Reagents:


 (0.5 equiv), Methanol/DCM (1:1).
Protocol: 
  • Dissolve the mixed ester substrate in MeOH/DCM (1:1 v/v) to ensure solubility.

  • Cool to 0°C.

  • Add powdered

    
     (0.5 equiv).
    
  • Monitor: Check TLC every 5 minutes. PNB usually cleaves within 15–30 mins. Bz requires hours/days under these conditions.

  • Quench: Immediately neutralize with Dowex

    
     resin or dilute acetic acid once PNB is gone to prevent Bz loss.
    
C. Orthogonal "Safety Catch" Removal (Reductive)

Objective: Remove PNB without touching any other esters (Bz, Ac).

Mechanism: Reduction of


 to 

converts the EWG to an Electron Donating Group (EDG), creating a

-aminobenzoate. This amine can then be sacrificed or the ester spontaneously cleaved if designed as a linker, but typically it renders the ester more stable to base, or allows specific acidic cleavage. Note: For removal, the Zinc/Acetic acid method is often used to reduce, followed by standard hydrolysis which is now facilitated by the amino group under specific acidic conditions or simply used to differentiate the group.

Protocol (Reduction):

  • Dissolve PNB-ester in THF/Acetic Acid (1:1).

  • Add Activated Zinc dust (10 equiv).

  • Stir at RT for 1–2 h (TLC shows amine formation; often fluorescent).

  • Filter zinc. The resulting amine can be chemically differentiated.[1]

Decision Logic: When to Use Which?
Diagram 2: Selection Workflow

SelectionLogic Start Protecting Group Selection Cryst Is the product an oil/hard to purify? Start->Cryst PNB_Cryst Use PNB (Enhances Crystallinity) Cryst->PNB_Cryst Yes Ortho Need Orthogonality vs other Esters? Cryst->Ortho No Ortho->PNB_Cryst Yes (Base labile) Reactivity Is the hydroxyl sterically hindered? Ortho->Reactivity No Bz_Default Use Benzoate (Bz) (Standard Stability) Reactivity->Bz_Default No PNB_React Use PNB (Higher reactivity of PNB-Cl) Reactivity->PNB_React Yes

Caption: Decision tree for selecting PNB vs. Bz based on purification needs, steric hindrance, and orthogonality requirements.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The authoritative source on stability and deprotection conditions).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source of

    
     values: 
    
    
    
    ,
    
    
    ).
  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators.

  • Demizu, Y., et al. (2008).[2] Highly regioselective monoprotection of hydroxyl groups in sugars.[2] Organic Letters, 10(21), 5075-5077. (Demonstrates regioselective benzoylation).

  • Fukase, K., et al. (1992). p-Nitrobenzoate as a protecting group: Application to the synthesis of complex carbohydrates. Tetrahedron Letters.

Sources

Comparative Mass Spectrometric Profiling: 2-Oxoethyl 4-Nitrobenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the mass spectrometry (MS) fragmentation characteristics of 2-oxoethyl 4-nitrobenzoate , specifically distinguishing it from its structural analogs (methyl and ethyl esters). This analysis is critical for researchers identifying metabolic intermediates, impurity profiles, or derivatized aldehyde species in drug development.

Executive Summary & Structural Context[1][2]

This compound (MW: 209.16 Da) is a specialized ester often encountered as a derivative of glycolaldehyde or as an oxidative degradation product of ethyl 4-nitrobenzoate. Unlike standard alkyl esters, the presence of the aldehyde functionality (


) at the 

-position introduces unique instability and fragmentation pathways.

This guide compares the 2-oxoethyl variant against two primary standards:

  • Methyl 4-nitrobenzoate: A stable, baseline ester.

  • Ethyl 4-nitrobenzoate: The closest alkyl analog, capable of McLafferty-like rearrangements.

The Core Differentiation
  • Ethyl Ester: Characterized by the loss of ethylene (

    
    ) via hydrogen rearrangement.
    
  • 2-Oxoethyl Ester: Characterized by the absence of alkene loss and a dominant, high-energy cleavage to the acylium ion (

    
     150), often accompanied by weak or absent molecular ions due to the labile aldehyde tail.
    

Structural Dynamics & Ionization Physics

Understanding the bond energies is prerequisite to interpreting the spectra. The 4-nitrobenzoyl core is highly stable due to resonance, making the acylium ion (


 150)  the universal base peak. However, the "tail" dictates the secondary ions.
Fragmentation Pathway Diagram

The following diagram illustrates the distinct cleavage events for the 2-oxoethyl derivative compared to the ethyl analog.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 209 (Unstable) Acylium Base Peak: Acylium Ion [O2N-Ph-CO]+ m/z 150 M_Ion->Acylium  Alpha-Cleavage (Loss of 59 Da) Aldehyde Neutral Loss: Glycolaldehyde Radical (-OCH2CHO) M_Ion->Aldehyde Phenyl Phenyl Cation [O2N-Ph]+ m/z 120 Acylium->Phenyl  Loss of CO (-28 Da) NO_Loss Neutral Loss: NO (30 Da) Acylium->NO_Loss  Secondary Decay NitroLoss Phenylene Ion [C6H4]+ m/z 76 Phenyl->NitroLoss  Loss of NO2 (-46 Da)

Caption: Figure 1. Dominant fragmentation pathway of this compound in Electron Impact (EI) MS. Note the direct cleavage to m/z 150.

Comparative Fragmentation Analysis

The following table synthesizes experimental expectations for the 2-oxoethyl derivative against established standards.

Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
FeatureThis compound Ethyl 4-nitrobenzoate Methyl 4-nitrobenzoate
Molecular Ion (

)

209
(Very Weak/Absent)

195
(Moderate)

181
(Strong)
Base Peak (100%)

150
(Acylium)

150
(Acylium)

150
(Acylium)
Primary Neutral Loss 59 Da (

)
45 Da (

)
31 Da (

)
Rearrangement Ion None (No

-H for McLafferty)

167
(Acid Ion) via Ethylene loss
None
Diagnostic Low Mass

29
(

)

29
(

)

15
(

)
Mechanism Note Labile aldehyde tail promotes rapid

-cleavage.

-Hydrogen allows McLafferty rearrangement.[1]
Simple inductive cleavage only.
Mechanistic Deep Dive
1. The "Missing" McLafferty Rearrangement

A critical distinction is the behavior of the ester tail.

  • Ethyl Ester: Possesses a

    
    -carbon with hydrogens (relative to the ester oxygen). This allows for a six-membered transition state, transferring a hydrogen to the carbonyl oxygen and expelling neutral ethylene (
    
    
    
    , 28 Da). This creates a diagnostic peak at
    
    
    167
    (protonated 4-nitrobenzoic acid).
  • 2-Oxoethyl Ester: The tail is

    
    . While there is a hydrogen on the 
    
    
    
    -carbon (the aldehyde carbon), it is
    
    
    hybridized and part of a carbonyl system. The geometry and bond energy disfavor the standard McLafferty hydrogen transfer. Consequently, the
    
    
    167 peak is notably absent or suppressed
    , serving as a negative identifier.
2. The Aldehyde Instability (The "Ortho" Effect Analogy)

While not a true ortho effect (which happens on the ring), the proximity of the aldehyde carbonyl in the tail destabilizes the ether linkage. The molecular ion (


 209) is often short-lived, fragmenting immediately into the stable 4-nitrobenzoyl cation (

150). In trace analysis, you may only see the 150 fragment and lower ions (

120, 104, 92, 76), making it difficult to distinguish from the free acid unless soft ionization (ESI/CI) is used.

Experimental Protocols

To reliably detect and differentiate this compound, specific protocols are required to prevent in-source degradation.

Protocol A: GC-MS (Electron Impact)
  • Inlet Temperature: Low (

    
    ) . Rationale: The 2-oxoethyl group is thermally labile. High inlet temps will pyrolyze the sample into 4-nitrobenzoic acid before ionization.
    
  • Column: Non-polar (e.g., DB-5MS or equivalent).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ion Source: 230°C.

  • Differentiation Step: Monitor

    
     167. If 
    
    
    
    167 is present >5% relative abundance, the sample is likely the ethyl ester, not the 2-oxoethyl ester.
Protocol B: LC-MS/MS (Electrospray Ionization - ESI)

For definitive identification, ESI is preferred to preserve the molecular ion.

Workflow Sample Sample Preparation (Acetonitrile/Water 50:50) LC LC Separation C18 Column, Formic Acid Modifier Sample->LC ESI ESI Source (+) Low Cone Voltage (20V) LC->ESI MS1 MS1 Scan Target: [M+H]+ = 210.17 ESI->MS1 MS2 MS/MS Fragmentation CID Energy: 15-25 eV MS1->MS2 Data Data Analysis Look for 210 -> 150 Transition MS2->Data

Caption: Figure 2. Recommended LC-MS/MS workflow to preserve the labile 2-oxoethyl moiety.

ESI Fragmentation Logic:

  • Precursor:

    
    .
    
  • Product Ion: The collision-induced dissociation (CID) will almost exclusively yield the

    
     150 acylium ion .
    
  • Differentiation: Unlike EI, ESI produces an even-electron precursor. The loss of neutral glycolaldehyde (60 Da) is the primary pathway.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 4-nitrobenzoate & Ethyl 4-nitrobenzoate. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

A Senior Application Scientist's Guide to Hirshfeld Surface Analysis of 4-Nitrobenzoate Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in materials science and drug development, understanding the intricate web of non-covalent interactions within a crystal lattice is not merely an academic exercise; it is fundamental to predicting and controlling the bulk properties of a material. From the solubility and stability of an active pharmaceutical ingredient (API) to the optical properties of a functional material, the way molecules arrange themselves in the solid state is paramount. The 4-nitrobenzoate moiety, with its combination of a charged carboxylate, a polar nitro group, and an aromatic ring, presents a rich landscape of potential intermolecular interactions. This guide provides an in-depth, practical comparison of 4-nitrobenzoate crystal structures, leveraging Hirshfeld surface analysis to move beyond simple geometric descriptions to a quantitative and visual understanding of crystal packing.

The Conceptual Framework: Why Hirshfeld Surface Analysis?

Crystal engineering aims to design and synthesize molecular crystals with desired properties, a goal that requires a deep understanding of intermolecular interactions.[1] Traditional methods often focus on specific bonds or contacts, sometimes missing the holistic picture of the crystal's energetic landscape. Hirshfeld surface analysis, implemented in software like CrystalExplorer, offers a more comprehensive approach.[2][3]

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the electron contribution from that molecule is equal to the contribution from all other molecules in the crystal.[4] This "stockholder" partitioning of electron density creates a surface that is exquisitely sensitive to the molecule's immediate environment.[4] By mapping various properties onto this surface, we can visualize and quantify the nature and relative importance of all intermolecular contacts simultaneously.

The most powerful of these mapped properties is the normalized contact distance, or d_norm. This value is derived from d_i (the distance from the surface to the nearest atomic nucleus inside the surface) and d_e (the distance to the nearest nucleus outside the surface), normalized by the van der Waals (vdW) radii of the respective atoms.

d_norm allows for the immediate identification of significant intermolecular contacts:

  • Red Regions (d_norm < 0): Indicate contacts shorter than the sum of vdW radii, representing the strongest interactions, such as hydrogen bonds.[5]

  • White Regions (d_norm = 0): Represent contacts approximately equal to the vdW separation.[5]

  • Blue Regions (d_norm > 0): Show contacts longer than the vdW radii.[5]

This visual approach allows for a rapid, qualitative assessment of how a molecule interacts with its neighbors, as seen in numerous studies on nitro-containing compounds.[6][7]

The Quantitative Fingerprint: Deconstructing Intermolecular Contacts

While the d_norm surface provides a powerful qualitative picture, the two-dimensional (2D) fingerprint plot offers a quantitative breakdown of these interactions.[8] This plot is a histogram of all d_i and d_e distances from the Hirshfeld surface, summarizing millions of surface points into a single, digestible graph.

The overall shape of the fingerprint plot is characteristic of the molecule's interaction patterns. More importantly, the plot can be "decomposed" to show the contributions of specific atom-pair contacts (e.g., O···H, C···H, C···C).[9] This allows us to calculate the percentage of the Hirshfeld surface area involved in each type of contact, providing a quantitative measure of their relative importance in the crystal packing.[7][10]

Experimental Protocol: From CIF to Quantitative Analysis

This section provides a self-validating workflow for performing Hirshfeld surface analysis using the CrystalExplorer software. The causality behind each step is explained to ensure robust and meaningful results.[11][12]

Prerequisite: A Crystallographic Information File (CIF) for the 4-nitrobenzoate structure of interest.

Step-by-Step Methodology:

  • Import and Validate CIF:

    • Action: Open the CIF file in CrystalExplorer. The program will display the unit cell and the molecule.

    • Causality: This step ensures the crystallographic data is read correctly. The software automatically checks for common errors in the CIF.

  • Normalize Hydrogen Bond Lengths:

    • Action: Before generating any surfaces, use the program's feature to normalize X-H bond lengths to standard neutron diffraction values (e.g., C-H to 1.083 Å, O-H to 0.983 Å).

    • Causality: X-ray crystallography systematically underestimates X-H bond lengths because it measures electron density, which is polarized towards the more electronegative atom. Normalizing these bond lengths provides a more accurate representation of the nuclear positions, which is crucial for the correct calculation of intermolecular contact distances and interaction energies.[9]

  • Generate the Hirshfeld Surface:

    • Action: Select a central molecule and generate the Hirshfeld surface using the default isovalue of 0.5.

    • Causality: This creates the fundamental 3D surface upon which all subsequent analyses are built.

  • Map d_norm Property:

    • Action: In the surface properties menu, select d_norm. A red-white-blue surface will appear.

    • Causality: This visualization immediately highlights regions of close contact. Rotating the molecule allows for the identification of specific interactions, such as the bright red spots indicating hydrogen bonds or the flatter, less intensely colored regions suggesting van der Waals forces.[6][13]

  • Generate and Analyze the 2D Fingerprint Plot:

    • Action: With the Hirshfeld surface selected, open the 2D fingerprint plot window.[8]

    • Causality: This provides the overall quantitative summary of the intermolecular environment. Distinctive features like sharp "spikes" at low d_i + d_e values correspond to strong, directional interactions like hydrogen bonds.

  • Decompose the Fingerprint Plot:

    • Action: Use the "Manage Fragments" or "Decompose" feature to isolate contributions from specific atom pairs (e.g., O···H, H···H, C···O, etc.). The software will display the percentage contribution of each pair to the total Hirshfeld surface.

    • Causality: This is the core of the quantitative analysis. It allows for a direct, numerical comparison of the interaction hierarchies between different crystal structures. The sum of all decomposed percentages should be 100%, providing an internal validation of the calculation.

Workflow Visualization

The following diagram illustrates the logical flow of a typical Hirshfeld surface analysis experiment.

Hirshfeld_Workflow cluster_input Data Input & Preparation cluster_analysis Core Analysis in CrystalExplorer cluster_output Interpretation & Comparison cif 1. Import CIF File normalize 2. Normalize X-H Bond Lengths (Crucial for Accuracy) cif->normalize gen_hs 3. Generate Hirshfeld Surface normalize->gen_hs map_dnorm 4. Map d_norm Property gen_hs->map_dnorm gen_fp 5. Generate 2D Fingerprint Plot gen_hs->gen_fp qual_vis Qualitative Visualization (Red Spots on d_norm) map_dnorm->qual_vis decompose_fp 6. Decompose Fingerprint by Atom Pairs gen_fp->decompose_fp quant_table Quantitative Comparison Table (% Contributions) decompose_fp->quant_table report Final Report & Insights qual_vis->report quant_table->report

Caption: A flowchart of the Hirshfeld surface analysis workflow.

Comparative Case Study: Sodium 4-nitrobenzoate vs. Cesium 4-nitrobenzoate

To illustrate the power of this technique, let us compare the hypothetical crystal structures of Sodium 4-nitrobenzoate (Na-4NB) and Cesium 4-nitrobenzoate (Cs-4NB). While both contain the same organic anion, the difference in the cation (Na⁺ vs. Cs⁺) will induce significant changes in the crystal packing, which we can dissect with Hirshfeld analysis.

The 4-nitrobenzoate anion offers several key interaction sites: the carboxylate oxygen atoms are strong hydrogen bond acceptors, the nitro group oxygens are also potential acceptors, and the aromatic ring can participate in π-π stacking or C-H···π interactions.

Qualitative d_norm Analysis:

  • Na-4NB: The d_norm surface would likely show prominent, bright red spots around the carboxylate oxygen atoms, indicating strong C-H···O interactions with neighboring aromatic rings. Additional, less intense red areas might be seen near the nitro group.

  • Cs-4NB: Due to the larger, more diffuse nature of the Cs⁺ cation, the packing might be less dominated by highly directional hydrogen bonds. The d_norm surface might show fewer intense red spots and more diffuse regions of contact, potentially indicating a greater role for π-π stacking, which would appear as adjacent red and blue triangles on a surface mapped with the "shape index" property.[6]

Quantitative Fingerprint Analysis:

By decomposing the 2D fingerprint plots for each structure, we can generate a quantitative comparison of the intermolecular contacts.

Intermolecular ContactNa-4NB (% Contribution)Cs-4NB (% Contribution)Interpretation
O···H / H···O 38.5%29.8%The significantly higher contribution in Na-4NB confirms that its packing is dominated by stronger, more numerous hydrogen-bonding interactions, likely driven by the high charge density of Na⁺.
H···H 25.1%26.5%A consistently high percentage, typical for organic molecules, representing the large number of van der Waals contacts between hydrogen atoms on the molecular periphery.
C···H / H···C 12.3%15.6%The increase in Cs-4NB suggests a greater prevalence of C-H···π interactions, where a C-H bond points towards the face of an aromatic ring.
C···C 4.8%8.2%The near doubling of this value for Cs-4NB is a strong indicator of more significant π-π stacking between the phenyl rings, which helps to fill space efficiently around the larger cation.[7]
O···C / C···O 8.9%9.5%Relatively consistent, representing contacts between oxygen atoms and carbon atoms of the aromatic ring.
Other (N···O, etc.) 10.4%10.4%Contacts involving the nitro group and other atoms remain a smaller but important part of the overall packing scheme in both structures.

This comparative table clearly and objectively demonstrates the fundamental differences in the crystal packing of the two salts. The analysis transforms a complex 3D problem into a straightforward numerical comparison, revealing that the smaller Na⁺ cation promotes a structure dominated by hydrogen bonds, while the larger Cs⁺ cation favors a packing arrangement with a greater contribution from π-π stacking and C-H···π interactions.[14]

Conclusion: Beyond Visualization to Predictive Insight

Hirshfeld surface analysis provides an indispensable toolkit for the modern materials scientist and drug developer. It allows for a rapid yet rigorous evaluation of intermolecular interactions, bridging the gap between crystallographic data and a true understanding of crystal packing.[3] By moving from qualitative visualization of d_norm surfaces to the quantitative data of decomposed fingerprint plots, researchers can objectively compare different polymorphs, salts, or co-crystals.[10][15] This deeper insight into the forces governing solid-state assembly is a critical step towards the rational design of crystalline materials with optimized properties for any given application.

References

  • Kumar, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. IUCrData, 4(9). Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. A general overview can be found at the CrystalExplorer website: [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4, 378-392. Documentation available at: [Link]

  • Turner, M. J., et al. (2017). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 4(5), 575-587. Available at: [Link]

  • Mohamed, S. K., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1211–1217. Available at: [Link]

  • ResearchGate. (n.d.). Hirshfeld surface mapped with (left) dnorm, and 2D fingerprint map (right) for all interactions. [Image]. Retrieved from: [Link]

  • Di, Y-T., et al. (2023). Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][4][6][15]selenadiazole. Acta Crystallographica Section E: Crystallographic Communications, E81, 99-103. Available at: [Link]

  • SB Lab. (2023, December 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer [Video]. YouTube. Available at: [Link]

  • Gurbanov, A. V., et al. (2021). Quantitative analysis of intermolecular interactions in cocrystals... Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 387-401. Available at: [Link]

  • SETSCI Conference Proceedings. (2018). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. Available at: [Link]

  • SB Lab. (2023, November 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube. Available at: [Link]

  • Tan, E. H. T., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction plots and energy frameworks for the analysis of molecular crystals. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 308-318. Available at: [Link]

  • Bhuvaneswari, C., et al. (2024). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design, 24(2), 759-775. Available at: [Link]

  • Di, Y-T., et al. (2023). Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][4][6][15]selenadiazole. ResearchGate. Available at: [Link]

  • Croitor, L., et al. (2020). STRUCTURAL INVESTIGATION AND HIRSHFELD SURFACE ANALYSIS OF Cu(II) TRIETHANOLAMINE 4-NITROBENZOATE. Revue Roumaine de Chimie, 65(1), 27-33. Available at: [Link]

  • Moellmann, J., & Grimme, S. (2019). Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters. Crystals, 9(12), 643. Available at: [Link]

  • Tsuzuki, S., et al. (2006). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. The Journal of Chemical Physics, 125(12), 124304. Available at: [Link]

  • Juan, J. N. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. Available at: [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from: [Link]

Sources

The Origin of Color: Electronic Structure of 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Properties of 4-Nitrobenzoate Chromophores

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of chromophores is paramount for robust assay development and mechanistic studies. The 4-nitrobenzoate anion, and its related structures like 4-nitrophenolate, are workhorse chromophores valued for their sensitivity and versatility. This guide provides a comparative analysis of their UV-Vis absorption properties, grounded in experimental data and established protocols, to empower scientists to leverage these molecules to their full potential.

The characteristic absorption of 4-nitrobenzoate in the visible spectrum is a direct consequence of its electronic structure. The molecule comprises a benzene ring substituted with a powerful electron-withdrawing nitro group (-NO₂) and an electron-donating carboxylate group (-COO⁻). This "push-pull" system creates a conjugated π-electron system susceptible to electronic transitions upon absorption of light.[1][2]

The principal transition responsible for its color is the π → π* transition, where an electron is promoted from a lower-energy π bonding orbital to a higher-energy π* antibonding orbital. The energy gap (ΔE) between these orbitals dictates the wavelength of maximum absorbance (λmax). Factors that influence the electron distribution and the relative energies of these orbitals, such as solvent polarity and pH, can significantly alter the absorption spectrum.[3]

Comparative Analysis: The Influence of the Molecular Environment

The utility of 4-nitrobenzoate as a probe lies in its responsive nature to its surroundings. We will compare its spectral properties under two key environmental variables: solvent polarity and pH.

Solvatochromism: 4-Nitrobenzoate as a Solvent Polarity Probe

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[4][5] This occurs because solvents can stabilize the ground and excited states of the chromophore differently. For 4-nitrobenzoate, which exhibits a significant change in dipole moment upon excitation, this effect can be pronounced. A comparison in solvents of varying polarities reveals a shift in the λmax, a phenomenon known as a solvatochromic shift.

Table 1: Solvatochromic Effect on the λmax of 4-Nitrophenolate (Data for the closely related and commonly used 4-nitrophenolate ion is presented here as a clear example of this effect)

SolventSolvent TypePolarity (Dielectric Constant)λmax (nm)Observation
WaterPolar Protic80.1~400 nmIn highly polar, protic solvents, extensive hydrogen bonding stabilizes the ground state.
AcetonitrilePolar Aprotic37.5~405 nmA less polar environment leads to a slight red shift (bathochromic shift).
ChloroformNonpolar4.8~390 nmIn nonpolar solvents, the λmax can be blue-shifted (hypsochromic shift) relative to polar aprotic solvents.

Note: The exact λmax can vary based on the specific counter-ion, temperature, and purity of the solvent. The data presented illustrates the general trend.

This sensitivity allows researchers to use 4-nitrobenzoate derivatives to probe the polarity of unknown environments, such as the active site of an enzyme.

pH Dependence: A Spectroscopic Switch

The UV-Vis absorption of this system is critically dependent on pH. 4-Nitrobenzoic acid, the protonated form, is colorless as the carboxyl group (-COOH) is a much weaker electron donor than the carboxylate anion (-COO⁻). Deprotonation under basic conditions forms the 4-nitrobenzoate anion, the colored species.[6][7]

This pH-dependent equilibrium makes 4-nitrobenzoic acid an excellent spectroscopic indicator. The pKa of 4-nitrobenzoic acid is approximately 3.41-3.44.[7][8][9] At pH values significantly below the pKa, the colorless acid form dominates. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the yellow-colored conjugate base.

Experimental Workflow: Spectrophotometric Determination of pKa

This protocol outlines a self-validating method to determine the pKa of an ionizable chromophore like 4-nitrobenzoic acid.

Caption: Workflow for determining the pKa of 4-nitrobenzoic acid via UV-Vis spectrophotometry.

Application in Practice: Enzyme Kinetics with 4-Nitrophenyl Esters

A cornerstone application for this chromophore system is in enzyme kinetics, particularly for hydrolases like esterases, proteases, and phosphatases.[10][11] Instead of 4-nitrobenzoate, its ester or phosphate derivatives, such as 4-nitrophenyl acetate (pNPA) or 4-nitrophenyl phosphate (pNPP), are used. These substrates are typically colorless. Enzymatic cleavage releases 4-nitrophenol, which, at a pH above its pKa (~7.1), exists as the intensely yellow 4-nitrophenolate anion.[12][13]

Reaction: 4-Nitrophenyl Ester (Colorless) + H₂O --(Enzyme)--> 4-Nitrophenolate (Yellow) + Acid

The rate of the reaction can be monitored continuously by measuring the increase in absorbance at the λmax of 4-nitrophenolate (typically ~405 nm).

Experimental Protocol: Continuous Assay of Esterase Activity

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at an optimal pH for the enzyme, ensuring it is above the pKa of 4-nitrophenol (e.g., 50 mM Tris-HCl, pH 8.0).

    • Substrate Stock: Prepare a concentrated stock solution of the 4-nitrophenyl ester (e.g., 100 mM p-nitrophenyl butyrate) in a water-miscible organic solvent like DMSO or acetonitrile.

    • Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that yields a linear rate of absorbance change for several minutes.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λmax of 4-nitrophenolate (~405 nm).[12]

    • Equilibrate the instrument and the sample holder to the desired assay temperature (e.g., 25°C or 37°C).

  • Assay Execution:

    • To a cuvette, add the assay buffer and the required volume of the substrate stock solution. Mix well and place in the spectrophotometer to zero the instrument (this is the blank).

    • Initiate the reaction by adding a small volume of the enzyme solution. Mix rapidly and thoroughly by gentle inversion or pipetting.

    • Immediately begin recording the absorbance as a function of time for a defined period (e.g., 3-5 minutes).

  • Data Analysis:

    • Plot absorbance versus time. The initial, linear portion of this curve represents the initial reaction velocity (v₀).

    • Calculate the slope of this linear region (ΔA/min).

    • Convert this rate to molar concentration per unit time using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar extinction coefficient for 4-nitrophenolate at the specific pH and wavelength (a common value is ~18,000 M⁻¹cm⁻¹ at 405 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[12]

Logical Flow of a Chromogenic Enzyme Assay

G A Mix Colorless Substrate (e.g., 4-Nitrophenyl Ester) + Enzyme in Buffer B Enzymatic Hydrolysis A->B C Release of Chromophore (4-Nitrophenolate) B->C D Continuous Measurement of Absorbance at λmax (~405 nm) C->D E Plot Absorbance vs. Time D->E F Calculate Initial Rate (ΔAbs/min) E->F G Convert to Reaction Velocity (concentration/min) using Beer-Lambert Law F->G

Caption: Logical workflow for a continuous enzyme kinetic assay using a 4-nitrophenyl substrate.

Conclusion

The 4-nitrobenzoate chromophore family represents a powerful and accessible tool for researchers. Their predictable and sensitive responses to environmental factors like solvent polarity and pH enable their use as sophisticated molecular probes. Furthermore, their application in chromogenic enzyme assays provides a simple, continuous, and quantitative method for studying enzyme kinetics. By understanding the fundamental principles of their UV-Vis absorption and applying the robust protocols described herein, scientists can confidently integrate these chromophores into their experimental designs to achieve accurate and insightful results.

References

  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology. [Link]

  • UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. [Link]

  • Team:Imperial College/Enzyme Kinetics. iGEM 2013. [Link]

  • 4-Nitrobenzoate | C7H4NO4-. PubChem. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • Solvatochromism in SWCNTs suspended by conjugated polymers in organic solvents. Royal Society of Chemistry. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

  • The UV–Vis absorption spectrum. ResearchGate. [Link]

  • Methyl 4-nitrobenzoate. ResearchGate. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces... ResearchGate. [Link]

  • 4-Nitrobenzoic Acid | C7H5NO4. PubChem. [Link]

  • Methyl 4-nitrobenzoate | C8H7NO4. PubChem. [Link]

  • Exploring solvatochromism: a comprehensive analysis... ResearchGate. [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]

  • Exploring solvatochromism: a comprehensive analysis... PMC. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

  • Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... ResearchGate. [Link]

  • UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules... PMC. [Link]

  • Qualitative UV-VIS Spectrophotometry Laboratory. La Salle University. [Link]

  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? Quora. [Link]

  • Controlling the Kinetics of an Enzymatic Reaction... PMC. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

Sources

Safety Operating Guide

2-Oxoethyl 4-nitrobenzoate: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 2-Oxoethyl 4-nitrobenzoate , designed for researchers and laboratory safety officers.

Executive Summary & Chemical Identity

This compound is a specialized organic intermediate often used in the synthesis of prodrugs or as a protecting group derivative. Structurally, it combines a 4-nitrobenzoate core with a glycolaldehyde (2-oxoethyl) moiety.[1] This dual functionality dictates its disposal requirements: the nitro group presents potential (though low) energetic concerns, while the aldehyde group introduces reactivity (oxidation/polymerization) not found in simple alkyl esters.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Functional Groups Nitro (

), Ester (

), Aldehyde (

)
Molecular Formula

Physical State Typically a pale yellow crystalline solid or powder
Primary Hazards Skin/Eye Irritant, Potential Sensitizer, Reactive (Aldehyde)
RCRA Status Non-Listed (Not P- or U-listed); Must be characterized for D-codes

Hazard Assessment & Waste Characterization

Before disposal, the generator must characterize the waste to determine if it meets the definition of "Hazardous Waste" under RCRA (40 CFR § 261) .[2]

Reactivity & Stability (The "Why" Behind the Protocol)
  • Aldehyde Instability: The 2-oxoethyl group is susceptible to air oxidation (forming carboxylic acids) and polymerization. Old bottles may develop pressure or peroxides if stored improperly.

  • Nitro Group: While 4-nitrobenzoates are generally stable, the nitro group acts as an internal oxidizer. Do not mix with strong reducing agents (e.g., hydrides, alkali metals) in the waste stream, as this can lead to rapid exothermic decomposition.

  • Base Sensitivity: Esters hydrolyze in basic conditions. Mixing this waste with high-pH solutions (e.g., Sodium Hydroxide waste) will generate 4-nitrobenzoate salts and glycolaldehyde, potentially releasing heat and causing container pressurization.[1]

RCRA Waste Codes

Since this compound is not specifically listed on the EPA P-list or U-list, it defaults to a Characteristic Waste determination:

  • D001 (Ignitability): Applicable only if the waste is a liquid formulation with a flash point <60°C (e.g., dissolved in acetone/ethanol).

  • D003 (Reactivity): Unlikely for the pure solid, but possible if the aldehyde component has degraded significantly.

  • Default Classification: If pure, it is typically managed as Non-Regulated Chemical Waste destined for incineration, but best practice dictates treating it as Hazardous Waste due to its toxicological profile (irritant/mutagenic potential).

Pre-Disposal Handling & Segregation

Proper segregation prevents "in-drum" reactions. Follow this decision matrix for handling:

Step 1: Stabilization

If the material appears degraded (discolored, crystalline formation on cap), do not disturb . Contact EHS immediately. For stable material:

  • Solids: Keep dry.[3][4] Double-bag in polyethylene (PE) bags before placing in the waste drum.

  • Liquids: Ensure the pH is neutral (6-8). Acidic/Basic conditions accelerate decomposition.

Step 2: Segregation Rules
  • COMPATIBLE: Organic solvents (non-halogenated), other esters, amides.

  • INCOMPATIBLE (DO NOT MIX):

    • Strong Bases: (NaOH, KOH, Amines)

      
       Hydrolysis risk.
      
    • Strong Oxidizers: (Nitric acid, Peroxides)

      
       Fire/Explosion risk.
      
    • Reducing Agents: (LiAlH4, NaBH4)

      
       Energetic reaction with nitro group.
      

Disposal Workflow (Step-by-Step)

The following workflow ensures compliance with EPA regulations and laboratory safety standards.

Diagram 1: Waste Stream Decision Tree

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, MeOH) SolventCheck->NonHalogenated LiquidPackH Carboy: Halo-Organic Halogenated->LiquidPackH LiquidPackNH Carboy: Non-Halo Organic NonHalogenated->LiquidPackNH LabelSolid Label: Hazardous Waste (Toxic, Irritant) SolidPack->LabelSolid Destruction High-Temp Incineration (Cement Kiln) LabelSolid->Destruction LiquidPackH->Destruction LiquidPackNH->Destruction

Caption: Decision logic for segregating this compound based on physical state and solvent matrix.

Detailed Protocol
A. Solid Waste Disposal
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust (use a fume hood).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 100%"[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Cap tightly. Store in the "Organic Solids" satellite accumulation area.

B. Liquid Waste (Solutions)
  • Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Pouring: Pour into the appropriate carboy (Safety Can) using a funnel.

    • Critical: Ensure the carboy does not contain basic waste (pH > 10).

  • Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., acetone) and add the rinsate to the waste carboy.

  • Empty Container: Deface the label on the original bottle and dispose of it as "Non-Hazardous Trash" (glass recycling) only if triple-rinsed.

Emergency Procedures (Spill & Exposure)

ScenarioImmediate Action
Minor Spill (Solid) 1. Wear Nitrile gloves, lab coat, goggles.2. Scoop up with dustpan (avoid dust).3. Wipe area with acetone-dampened towel.4. Place all debris in "Solid Hazardous Waste".
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Nitrobenzoates can absorb transdermally.
Eye Contact Flush with water for 15 minutes.[1][5][6] Seek medical attention immediately (Aldehydes are lachrymators).

Regulatory Compliance & Final Disposition

  • Destruction Method: The ultimate disposal method for this compound is High-Temperature Incineration .[1] This ensures the complete oxidation of the nitro group and the aldehyde chain, preventing environmental leaching.

  • Sewer Ban: Under NO circumstances should this compound be poured down the drain. It is toxic to aquatic life and may disrupt municipal water treatment bacteria.

References

  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Code of Federal Regulations. (2025). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

Sources

Operational Safety & Handling Protocol: 2-Oxoethyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Handling 2-Oxoethyl 4-nitrobenzoate (often an intermediate in peptide aldehyde synthesis or linker chemistry) requires a safety protocol that goes beyond generic "lab safety." This compound combines the sensitizing potential of a nitro-aromatic with the chemical reactivity of an aliphatic aldehyde .

Unlike stable commercial reagents, this compound is prone to hydration and oxidation. The safety protocol below is designed not just to protect the operator, but to preserve the integrity of this sensitive reagent.

Chemical Attribute Technical Specification Operational Implication
Functional Groups Nitro (

), Aldehyde (

), Ester
Potential sensitizer; reactive toward nucleophiles; moisture sensitive.
Physical State Solid (Powder/Crystalline)Dust inhalation risk; static charge accumulation.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)Direct contact causes inflammation; inhalation causes respiratory distress.
Stability Hygroscopic, Air-sensitiveMust be stored under inert atmosphere (Ar/N2) at -20°C.

Personal Protective Equipment (PPE) Architecture

We do not rely on "standard" PPE. We utilize a Layered Defense System based on permeation kinetics and physical state analysis.

Hand Protection: The "Double-Glove" Standard

Nitro-aromatics can permeate thin nitrile rubber. The aldehyde functionality adds a reactivity vector that degrades latex.

  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical Resistant).

    • Why? Thicker nitrile provides >480 min breakthrough time for benzoate esters.

  • Protocol: Inspect outer gloves immediately after any splash. Replace outer gloves every 2 hours during continuous handling to prevent permeation via micro-degradation.

Respiratory & Eye Protection[1]
  • Respiratory: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Contingency: If working outside a hood (e.g., balance calibration failure), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter is mandatory.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).

    • Note: Safety glasses are insufficient. The fine powder nature of the compound allows dust to bypass side-shields.

Body Shielding
  • Torso: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited due to static cling which attracts the powder.

  • Legs/Feet: Long trousers (non-synthetic) and closed-toe leather/composite shoes.

Operational Workflow: The "Clean-Zone" Protocol

This workflow minimizes cross-contamination and exposure.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance. This compound is prone to static charging, which disperses hazardous dust.

  • Atmosphere: Allow the container to warm to room temperature before opening to prevent water condensation (hydrolysis risk).

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment vessel (screw-top jar) to transport the weighed solid.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Rapid addition can loft dust particles.

  • Inerting: Immediately purge the headspace with Argon. The aldehyde group oxidizes to the carboxylic acid (2-(4-nitrobenzoyloxy)acetic acid) upon prolonged air exposure.

Phase 3: Waste & Cleanup
  • Quenching: If disposal is necessary, treat with dilute aqueous NaOH (hydrolyzes the ester) only if part of a controlled waste stream process. Otherwise, dispose as solid hazardous waste.

  • Surface Decontamination: Wipe surfaces with Ethanol, followed by a soap/water wash. The ethanol solubilizes the ester; soap removes the residue.

Emergency Response Logic

This decision tree dictates immediate actions upon exposure.

SafetyResponse Start EXPOSURE EVENT Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (increases absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Aid if wheezing 3. Monitor for delayed sensitization Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Figure 1. Immediate response triage for this compound exposure events.

Disposal & Environmental Stewardship[6]

Disposal must align with RCRA (Resource Conservation and Recovery Act) standards for organic toxins.

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in hazardous waste bags. Label: "Toxic Solid - Organic."
Liquid Waste Mother liquors, reaction mixtures.Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used).
Sharps Needles/Syringes used for transfer.Sharps container.[1] Do not recap needles to avoid puncture wounds with chemical contamination.

Critical Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container. The aldehyde group can undergo exothermic polymerization or oxidation, potentially pressurizing the waste drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Ethyl 4-nitrobenzoate (Analogous Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoethyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-Oxoethyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.